Technical Documentation Center

3'-Carboxy-4'-hydroxyacetoacetanilide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3'-Carboxy-4'-hydroxyacetoacetanilide
  • CAS: 13243-99-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 3'-Carboxy-4'-hydroxyacetoacetanilide Derivatives

This guide provides a comprehensive overview of the principal synthetic pathways for 3'-Carboxy-4'-hydroxyacetoacetanilide, a specialized aromatic compound with significant potential in medicinal chemistry and as a fine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the principal synthetic pathways for 3'-Carboxy-4'-hydroxyacetoacetanilide, a specialized aromatic compound with significant potential in medicinal chemistry and as a fine chemical intermediate. The core of this molecule is derived from 5-aminosalicylic acid (5-ASA), also known as mesalamine, a well-established anti-inflammatory agent.[1][2] The addition of the acetoacetyl group to the 5-ASA scaffold creates a multifunctional molecule with unique chemical properties.

This document is intended for researchers, chemists, and professionals in drug development, offering detailed methodologies, mechanistic insights, and practical considerations for its synthesis.

Introduction and Retrosynthetic Analysis

3'-Carboxy-4'-hydroxyacetoacetanilide is structurally defined by an acetoacetamide group linked to the nitrogen of 5-aminosalicylic acid (5-ASA). 5-ASA is the therapeutically active component in drugs used to treat inflammatory bowel disease (IBD), such as ulcerative colitis.[3][4][5][6] Its derivatives are actively explored for novel therapeutic properties.[7][8][9]

The primary synthetic challenge lies in the selective N-acetoacetylation of the amino group on the 5-ASA backbone without promoting unwanted side reactions at the phenolic hydroxyl or carboxylic acid moieties.

Retrosynthetic Analysis:

A logical retrosynthetic disconnection of the target molecule breaks the amide bond formed during the synthesis. This reveals the two primary starting materials:

  • The Amine Component: 5-Aminosalicylic Acid (5-ASA)

  • The Acetoacetylating Agent: A reactive four-carbon carbonyl species.

This leads to two principal forward-synthesis strategies, which will be discussed in detail:

  • Pathway A: Reaction with diketene.

  • Pathway B: Reaction with an acetoacetate ester, such as ethyl acetoacetate.

G cluster_precursors Key Precursors cluster_reagents Specific Reagents Target 3'-Carboxy-4'-hydroxy- acetoacetanilide Disconnect Amide Bond Disconnection Target->Disconnect ASA 5-Aminosalicylic Acid (5-ASA) Disconnect->ASA Retrosynthesis Acetoacetyl Acetoacetylating Agent Disconnect->Acetoacetyl Retrosynthesis Diketene Diketene Acetoacetyl->Diketene Examples EAA Ethyl Acetoacetate Acetoacetyl->EAA Examples

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathways

The selection of a synthetic pathway often involves a trade-off between reaction conditions, yield, and reagent availability. Both diketene and ethyl acetoacetate are common and effective acetoacetylating agents for aromatic amines.[10]

Pathway A: Acetoacetylation with Diketene

This is often the preferred method due to its high efficiency and generally milder reaction conditions. Diketene is a highly reactive electrophile that readily undergoes nucleophilic attack by the amino group of 5-ASA.

Mechanism: The lone pair of electrons on the nitrogen atom of the 5-ASA's amino group attacks one of the carbonyl carbons of the diketene molecule. This opens the strained four-membered ring, and subsequent proton transfer leads to the formation of the stable amide product.

Causality Behind Experimental Choices:

  • Solvent: An inert organic solvent such as benzene, toluene, or ethanol is typically used to dissolve the starting materials and facilitate the reaction.[10][11] The choice of solvent can influence reaction rate and product purity.

  • Temperature Control: The reaction is often exothermic. Adding the diketene solution dropwise to the 5-ASA solution with stirring allows for effective heat dissipation, preventing side reactions or degradation.[10][11]

  • Anaerobic Conditions: For sensitive substrates like substituted anilines, performing the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidation and improve the final product's purity and melting point.[11][12]

G Start 5-ASA in Inert Solvent AddDiketene Dropwise Addition of Diketene Start->AddDiketene 1 Reaction Exothermic Reaction (Controlled Temp) AddDiketene->Reaction 2 Reflux Optional Reflux (1-3 hours) Reaction->Reflux 3 Cooling Cooling & Precipitation Reflux->Cooling 4 Purify Filtration & Recrystallization Cooling->Purify 5 Product Final Product Purify->Product 6

Caption: General experimental workflow for diketene pathway.

Pathway B: Condensation with Ethyl Acetoacetate (EAA)

This classical approach involves the reaction of an amine with a β-keto ester.[13] The reaction typically requires heating to drive off the ethanol byproduct, shifting the equilibrium towards the product.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The amino group of 5-ASA attacks the ester carbonyl of EAA. This is followed by the elimination of ethanol to form the final amide product. This process is essentially a transamidation.

Causality Behind Experimental Choices:

  • Temperature: Higher temperatures (often reflux) are necessary to facilitate the reaction and remove the ethanol byproduct.[13] However, excessive heat can pose a risk of decarboxylation of the salicylic acid moiety.

  • Catalyst: While the reaction can proceed without a catalyst, weak acids can sometimes be used to activate the carbonyl group of the ester.[14]

  • Reaction Time: This method generally requires longer reaction times compared to the diketene pathway.[13]

Detailed Experimental Protocols

These protocols are representative and may require optimization based on laboratory conditions and desired scale.

Protocol 1: Synthesis via Diketene Pathway
  • Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 5-aminosalicylic acid (1 equivalent) in a suitable volume of anhydrous ethanol or benzene.[10][11]

  • Reagent Addition: Prepare a solution of diketene (1.1 equivalents) in the same solvent. Add this solution dropwise to the stirred 5-ASA solution over 30-60 minutes. Maintain the temperature between 20-30°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (around 40-50°C) for 1-3 hours to ensure the reaction goes to completion.[11]

  • Workup: Cool the reaction mixture in an ice bath. The product will often precipitate out of the solution.

  • Purification: Filter the solid product using a Buchner funnel and wash with a small amount of cold solvent. Further purification can be achieved by recrystallization from an appropriate solvent system, such as aqueous ethanol, to yield the final 3'-Carboxy-4'-hydroxyacetoacetanilide.[10]

Protocol 2: Synthesis via Ethyl Acetoacetate Pathway
  • Setup: In a round-bottomed flask equipped with a reflux condenser, combine 5-aminosalicylic acid (1 equivalent) and ethyl acetoacetate (1.2 equivalents).

  • Reaction: Heat the mixture under reflux for 2-4 hours.[13] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling, the reaction mixture may solidify. Triturate the solid with a non-polar solvent like ether or hexane to remove unreacted ethyl acetoacetate and other impurities.[13]

  • Purification: Filter the crude solid. Recrystallize the product from a suitable solvent such as boiling water or an alcohol/water mixture to obtain the pure compound.[13]

Data Summary and Comparison

The choice between the two primary pathways can be guided by several factors, summarized below.

ParameterPathway A (Diketene)Pathway B (Ethyl Acetoacetate)Rationale & Citations
Reaction Temp. Low to Moderate (20-50°C)High (Reflux)Diketene is highly reactive, while EAA requires heat to drive off ethanol.[10][11][13]
Reaction Time Shorter (1-3 hours)Longer (2-4+ hours)The high reactivity of diketene leads to faster reaction rates.[10][13]
Typical Yield High (often >90%)Moderate to HighThe diketene reaction is generally more direct and efficient.[11][12]
Byproducts MinimalEthanolEAA condensation produces ethanol, which must be removed.[13]
Reagent Handling Diketene is reactive and requires careful handling.EAA is a common, stable laboratory reagent.Diketene is a lachrymator and moisture-sensitive.
Key Challenge Controlling exothermicity.Potential for thermal degradation (decarboxylation) of 5-ASA.Careful addition is needed for diketene; temperature control is vital for EAA.

Conclusion

The synthesis of 3'-Carboxy-4'-hydroxyacetoacetanilide is most efficiently achieved through the acetoacetylation of 5-aminosalicylic acid with diketene. This method offers high yields under relatively mild conditions. The alternative pathway using ethyl acetoacetate is also viable but typically requires more forcing conditions, which may compromise the integrity of the thermally sensitive starting material. The protocols and data provided herein serve as a robust starting point for researchers aiming to synthesize this and related derivatives for applications in drug discovery and materials science.

References

  • Jilani JA, Shomaf M, Alzoubi KH. (2013). Synthesis and evaluation of mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid in ulcerative colitis. Drug Design, Development and Therapy, 7, 691–698. [Link]

  • Organic Syntheses. (n.d.). Acetoacetanilide. [Link]

  • ResearchGate. (2025). Preparation of 4-Anilino-6-aryl-2H-pyran-2-ones from Trilithiated Acetoacetanilides and Aromatic Esters. [Link]

  • ResearchGate. (2025). Simple one-pot green method for large-scale production of mesalamine, an anti-inflammatory agent. [Link]

  • Google Patents. (n.d.). CN103951582A - Preparation method of acetoacetanilide compound.
  • Patsnap. (2014). Preparation method of acetoacetanilide compound. [Link]

  • Rasayan Journal of Chemistry. (n.d.). GREEN APPROACH FOR LARGE SCALE PROCESS OF MESALAMINE: AN ANTI INFLAMMATORY AGENT. [Link]

  • ResearchGate. (n.d.). The Stability of Enamine Crosslinks formed from Acetoacetate/Amine in Synthetic Hydrogels. [Link]

  • Google Patents. (n.d.).
  • Forbes, C. D., et al. (2017). Novel 5-aminosalicylic derivatives as anti-inflammatories and myeloperoxidase inhibitors evaluated in silico, in vitro and ex vivo. Food and Chemical Toxicology, 110, 104-114. [Link]

  • Scribd. (n.d.). Organic Synthesis of Acetanilide and Derivatives. [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. (2016). synthesis & characterization of 4- hydroxyacetanilide starting from acetanilide. [Link]

  • Jadhav, G. V. (n.d.). Condensation of Ethyl Acetoacetate with Aromatic Amines. Part I. Zenodo. [Link]

  • IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. [Link]

  • Beilstein Journals. (2020). Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles. [Link]

  • YouTube. (2021). Acetylation of amine || amine react with acetyl chloride or acetic anhydride. [Link]

  • Google Patents. (n.d.). US4153791A - 3-Carboxy-4 hydroxyphenylthioacetmorpholide.
  • PubMed. (n.d.). Colonic N-acetylation of 5-aminosalicylic acid in inflammatory bowel disease. [Link]

  • PubMed. (2021). Design, synthesis and molecular modeling studies of novel mesalamine linked coumarin for treatment of inflammatory bowel disease. [Link]

  • Bar-Ilan University. (1989). Acetoacetylation with diketene catalyzed by 4-dimethyl-aminopyridine. [Link]

  • Neuroquantology. (2022). Synthesis and Spectral analysis of some novel 5-Amino- Salicylic Acid derivatives and their In-silico ADMET studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for Hydroxamic Acid Synthesis. [Link]

  • MDPI. (n.d.). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. [Link]

  • National Center for Biotechnology Information. (n.d.). Safety of 5-Aminosalicylic Acid Derivatives in Patients with Sensitivity to Acetylsalicylic Acid and Nonsteroidal Anti-inflammatory Drugs. [Link]

  • springermedizin.de. (2015). Release of 5-Aminosalicylic Acid (5-ASA) from Mesalamine Formulations at Various pH Levels. [Link]

  • ResearchGate. (2015). Release of 5-Aminosalicylic Acid (5-ASA) from Mesalamine Formulations at Various pH Levels. [Link]

Sources

Exploratory

Crystal Structure Analysis and Morphology of 3'-Carboxy-4'-hydroxyacetoacetanilide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of 3'-Carboxy-4'-hydroxyacetoacetanilide, a molecule of inter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 3'-Carboxy-4'-hydroxyacetoacetanilide, a molecule of interest in organic synthesis and medicinal chemistry. As a substituted acetoacetanilide, its structural characteristics, including the three-dimensional arrangement of its atoms and intermolecular interactions, are critical for understanding its physicochemical properties and potential applications. This document details the synthesis, crystallization, and in-depth structural elucidation by single-crystal X-ray diffraction. Furthermore, it explores the compound's morphology and offers a suite of protocols for its characterization using spectroscopic and thermal analysis techniques. The methodologies are presented with an emphasis on the underlying scientific principles to empower researchers in their application.

Introduction and Scientific Context

3'-Carboxy-4'-hydroxyacetoacetanilide (Molecular Formula: C₁₁H₁₁NO₅, Molecular Weight: 237.21 g/mol ) is an organic compound featuring a core acetoacetanilide structure substituted with hydroxyl and carboxylic acid groups on the phenyl ring.[] This arrangement of functional groups imparts a high potential for forming extensive hydrogen-bonding networks, which dictates its solid-state packing, solubility, and thermal stability.[2][3] Understanding the crystal structure is paramount, as the solid-state conformation can significantly influence properties relevant to drug development, such as dissolution rate and bioavailability.

This guide serves as a foundational resource, detailing the necessary experimental workflows from synthesis to comprehensive structural analysis. The protocols and discussions are grounded in established analytical practices to ensure scientific rigor and reproducibility.

Synthesis and Single Crystal Growth

The synthesis of 3'-Carboxy-4'-hydroxyacetoacetanilide is typically achieved through a nucleophilic acyl substitution reaction. The process involves the reaction of 3-amino-4-hydroxybenzoic acid with an acetoacetylating agent, such as diketene or ethyl acetoacetate. The selection of this route is based on the commercial availability of the starting materials and the generally high yields associated with acetoacetanilide formation.

Experimental Protocol: Synthesis
  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of 3-amino-4-hydroxybenzoic acid in 100 mL of glacial acetic acid. Gentle heating may be required to achieve full dissolution.

  • Acetoacetylation: To the stirred solution, add a 1.1 molar equivalent of ethyl acetoacetate.

  • Reaction: Heat the mixture to reflux (approximately 118°C) and maintain this temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature, which should induce precipitation of the product. If precipitation is slow, the mixture can be poured into 500 mL of ice-cold water.

  • Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and unreacted starting materials.

  • Recrystallization: Purify the crude product by recrystallization from an ethanol-water mixture to yield the final, pure 3'-Carboxy-4'-hydroxyacetoacetanilide.

  • Drying: Dry the purified crystals in a vacuum oven at 60-70°C to a constant weight.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

The growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis. The slow evaporation method is chosen for its simplicity and effectiveness with moderately soluble organic compounds.[4]

  • Solution Preparation: Prepare a saturated solution of purified 3'-Carboxy-4'-hydroxyacetoacetanilide in a suitable solvent system (e.g., ethanol or an ethanol/ethyl acetate mixture) at a slightly elevated temperature (e.g., 40°C).

  • Filtration: Filter the hot solution through a syringe filter (0.22 µm) into a clean crystallizing dish or beaker to remove any particulate impurities that could act as unwanted nucleation sites.

  • Evaporation: Cover the container with a perforated film (e.g., Parafilm with small pinholes) to allow for slow solvent evaporation. This slow rate is crucial to prevent the formation of polycrystalline material.

  • Incubation: Place the container in a vibration-free environment at a constant, ambient temperature.

  • Crystal Harvesting: Over several days to weeks, as the solvent evaporates, single crystals of suitable size (typically 0.1-0.3 mm) should form.[5] Carefully harvest the best-formed crystals using a spatula or forceps.

Diagram: Synthesis and Crystallization Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization S1 Dissolve 3-amino-4-hydroxybenzoic acid in Acetic Acid S2 Add Ethyl Acetoacetate S1->S2 S3 Reflux for 2-3 hours S2->S3 S4 Cool and Precipitate S3->S4 S5 Filter and Wash with Water S4->S5 P1 Recrystallize from Ethanol/Water S5->P1 Crude Product P2 Prepare Saturated Solution P1->P2 P3 Slow Evaporation P2->P3 P4 Harvest Single Crystals P3->P4 Xray X-ray Diffraction Analysis P4->Xray High-Quality Crystal G X1 Mount Single Crystal on Goniometer X2 Cool to 100 K (Nitrogen Stream) X1->X2 X3 Collect Diffraction Data (X-ray Diffractometer) X2->X3 X4 Data Reduction (Integration & Scaling) X3->X4 X5 Structure Solution (Direct Methods) X4->X5 X6 Structure Refinement (Least-Squares on F²) X5->X6 X7 Final Structural Model (CIF File) X6->X7 G cluster_main Purified Compound cluster_analysis Analytical Techniques Compound 3'-Carboxy-4'-hydroxyacetoacetanilide NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR FTIR FTIR Spectroscopy Compound->FTIR TGA_DSC Thermal Analysis (TGA/DSC) Compound->TGA_DSC XRAY X-ray Crystallography Compound->XRAY SEM Scanning Electron Microscopy (SEM) Compound->SEM

Sources

Foundational

Solubility profile of 3'-Carboxy-4'-hydroxyacetoacetanilide in polar organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3'-Carboxy-4'-hydroxyacetoacetanilide in Polar Organic Solvents Authored by: A Senior Application Scientist Introduction 3'-Carboxy-4'-hydroxyacetoacetanilide, a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 3'-Carboxy-4'-hydroxyacetoacetanilide in Polar Organic Solvents

Authored by: A Senior Application Scientist

Introduction

3'-Carboxy-4'-hydroxyacetoacetanilide, a complex organic molecule incorporating carboxylic acid, hydroxyl, and amide functionalities, presents a unique solubility profile that is critical to its application in pharmaceutical and chemical research. Understanding its solubility in various polar organic solvents is paramount for formulation development, reaction chemistry, and purification processes. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility of this compound. We will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol for its determination, and offer insights into the interpretation of the resulting data.

Physicochemical Properties of 3'-Carboxy-4'-hydroxyacetoacetanilide

A thorough understanding of the physicochemical properties of 3'-Carboxy-4'-hydroxyacetoacetanilide is the foundation for any solubility study. These properties govern its interactions with different solvents.

PropertyValueSource
IUPAC Name 2-hydroxy-5-(3-oxobutanoylamino)benzoic acid[]
CAS Number 13243-99-7[][2]
Molecular Formula C11H11NO5[]
Molecular Weight 237.21 g/mol []
Predicted pKa 2.97 ± 0.10[2]
Predicted Boiling Point 529.7 ± 50.0 °C[2]
Predicted Density 1.449 ± 0.06 g/cm³[2]

The presence of a carboxylic acid (predicted pKa ~2.97), a phenolic hydroxyl group, and an amide linkage suggests that 3'-Carboxy-4'-hydroxyacetoacetanilide can act as both a hydrogen bond donor and acceptor. Its overall polarity and potential for ionization will significantly influence its solubility in different polar organic solvents.

Theoretical Framework for Solubility in Polar Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3][4][5] This means that polar solutes tend to dissolve in polar solvents. The solubility of 3'-Carboxy-4'-hydroxyacetoacetanilide in a given polar organic solvent is a result of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

Key factors influencing the solubility of 3'-Carboxy-4'-hydroxyacetoacetanilide include:

  • Solvent Polarity : Polar solvents, characterized by a high dielectric constant and/or a significant dipole moment, can effectively solvate polar molecules.[4] The polarity of the solvent will influence its ability to interact with the polar functional groups of the solute.

  • Hydrogen Bonding : The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial for dissolving 3'-Carboxy-4'-hydroxyacetoacetanilide, which has multiple sites for hydrogen bonding. Polar protic solvents (e.g., alcohols) can donate and accept hydrogen bonds, while polar aprotic solvents (e.g., DMSO, acetone) can only accept them.[4]

  • Acid-Base Interactions : The acidic nature of the carboxylic acid and phenolic hydroxyl groups, and the potential for the amide group to participate in acid-base interactions, means that the pKa of the solute and the properties of the solvent will play a significant role. In basic solvents, the solubility may be enhanced through deprotonation to form a more soluble salt.

Experimental Determination of Equilibrium Solubility

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[6] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient time to reach equilibrium. The concentration of the dissolved compound is then measured in the supernatant.

Proposed Polar Organic Solvents for Study

A range of polar organic solvents with varying properties should be selected to build a comprehensive solubility profile.

SolventTypeDielectric Constant (approx.)Rationale
Methanol Polar Protic32.7Capable of extensive hydrogen bonding.
Ethanol Polar Protic24.5Commonly used in pharmaceutical formulations.
Isopropanol Polar Protic19.9Represents a slightly less polar alcohol.
Acetone Polar Aprotic20.7A common polar aprotic solvent.
Acetonitrile Polar Aprotic37.5A polar aprotic solvent with a high dielectric constant.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7A highly polar aprotic solvent, often used for compounds with poor solubility.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7Another highly polar aprotic solvent.
Detailed Experimental Protocol

Materials and Equipment:

  • 3'-Carboxy-4'-hydroxyacetoacetanilide (solid, high purity)

  • Selected polar organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Separation cluster_analysis Analysis A Weigh excess 3'-Carboxy-4'-hydroxyacetoacetanilide B Add a known volume of solvent to vials A->B C Seal vials and place on shaker B->C D Agitate at a constant temperature (e.g., 25°C) for 24-48 hours C->D E Allow solids to settle D->E F Centrifuge vials to pellet undissolved solid E->F G Withdraw supernatant using a syringe F->G H Filter supernatant through a 0.22 µm syringe filter G->H I Prepare serial dilutions of the filtrate H->I J Analyze dilutions by HPLC or UV-Vis spectroscopy I->J K Determine concentration from a calibration curve J->K L Calculate solubility (e.g., in mg/mL or mol/L) K->L caption Figure 1: Experimental workflow for equilibrium solubility determination.

Sources

Exploratory

An In-depth Technical Guide to the Reaction Mechanisms of 3'-Carboxy-4'-hydroxyacetoacetanilide in Organic Synthesis

Abstract 3'-Carboxy-4'-hydroxyacetoacetanilide, systematically named 2-hydroxy-5-(3-oxobutanoylamino)benzoic acid, is a polyfunctional aromatic compound poised for significant utility in synthetic organic chemistry. Its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3'-Carboxy-4'-hydroxyacetoacetanilide, systematically named 2-hydroxy-5-(3-oxobutanoylamino)benzoic acid, is a polyfunctional aromatic compound poised for significant utility in synthetic organic chemistry. Its unique molecular architecture, featuring a salicylic acid moiety N-acylated with an acetoacetyl group, presents a rich tapestry of reactive sites. This guide provides a comprehensive exploration of the synthesis and predicted reaction mechanisms of this versatile building block. While direct literature on this specific molecule is sparse, this document, grounded in established principles of organic chemistry, offers researchers, scientists, and drug development professionals a robust framework for its application. We will delve into its probable synthetic pathway, the nuanced reactivity of its distinct functional groups—the β-keto-amide, the active methylene, the phenolic hydroxyl, and the carboxylic acid—and its potential for constructing complex heterocyclic systems.

Introduction: A Molecule of Untapped Potential

The convergence of a phenol, a carboxylic acid, and a β-keto-amide within a single, relatively simple aromatic structure makes 3'-Carboxy-4'-hydroxyacetoacetanilide a molecule of considerable interest. Each functional group imparts a specific reactivity, and their interplay allows for a diverse range of chemical transformations. The acetoacetanilide portion is a well-known precursor for various heterocyclic compounds, while the salicylic acid backbone is a common motif in pharmacologically active molecules. The strategic positioning of these groups suggests that 3'-Carboxy-4'-hydroxyacetoacetanilide can serve as a valuable intermediate in the synthesis of novel pharmaceuticals, dyes, and polymers.

PropertyValueSource
IUPAC Name 2-hydroxy-5-(3-oxobutanoylamino)benzoic acid-
Molecular Formula C₁₁H₁₁NO₅-
Molecular Weight 237.21 g/mol -
CAS Number 13243-99-7-
Predicted pKa (acidic) 2.97 ± 0.10 (carboxylic acid)[1]
Predicted Boiling Point 529.7 ± 50.0 °C[1]
Predicted Density 1.449 ± 0.06 g/cm³[1]

Synthesis of 3'-Carboxy-4'-hydroxyacetoacetanilide: A Predicted Pathway

The most logical and efficient synthesis of 3'-Carboxy-4'-hydroxyacetoacetanilide involves the N-acylation of 5-amino-2-hydroxybenzoic acid with an acetoacetylating agent. 5-amino-2-hydroxybenzoic acid is a commercially available starting material. The acetoacetylation can be achieved using reagents like diketene or ethyl acetoacetate. The reaction with diketene is often rapid and occurs at or below room temperature, while the reaction with ethyl acetoacetate typically requires heating and removes the ethanol byproduct to drive the reaction to completion.

Proposed Experimental Protocol

This protocol is based on standard procedures for the acetoacetylation of anilines.

Materials:

  • 5-amino-2-hydroxybenzoic acid

  • Diketene (or ethyl acetoacetate)

  • An inert solvent (e.g., toluene, glacial acetic acid, or tetrahydrofuran)

  • Ice bath

  • Stirring apparatus

Procedure:

  • Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 5-amino-2-hydroxybenzoic acid in an appropriate inert solvent.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Acetoacetylation: Slowly add a stoichiometric amount of diketene dropwise to the cooled suspension while maintaining the temperature below 10 °C. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation: Once the reaction is complete, the product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

G cluster_start Starting Materials cluster_process Reaction Process cluster_product Product 5-amino-2-hydroxybenzoic_acid 5-Amino-2-hydroxybenzoic Acid Reaction Acetoacetylation in Inert Solvent (0-10 °C) 5-amino-2-hydroxybenzoic_acid->Reaction Diketene Diketene Diketene->Reaction Target_Molecule 3'-Carboxy-4'-hydroxy- acetoacetanilide Reaction->Target_Molecule

Caption: Proposed synthetic workflow for 3'-Carboxy-4'-hydroxyacetoacetanilide.

Core Reaction Mechanisms

The reactivity of 3'-Carboxy-4'-hydroxyacetoacetanilide is dictated by the interplay of its functional groups. The molecule's behavior in chemical reactions will depend on the specific conditions (pH, temperature, catalysts) employed.

Keto-Enol Tautomerism of the β-Keto-Amide Moiety

A fundamental aspect of the acetoacetyl group is its existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is crucial as it determines the nucleophilic and electrophilic character of this part of the molecule. The enol form is stabilized by intramolecular hydrogen bonding.

Tautomerism Keto Keto Form Enol Enol Form Keto->Enol [H⁺] or [OH⁻] Enol->Keto [H⁺] or [OH⁻]

Caption: Keto-enol tautomerism in the β-keto-amide moiety.

Intramolecular Cyclization Reactions

The strategic placement of the hydroxyl, carboxyl, and acetoacetylamino groups on the benzene ring makes 3'-Carboxy-4'-hydroxyacetoacetanilide an excellent precursor for various heterocyclic systems through intramolecular cyclization.

Under acidic conditions, the phenolic hydroxyl group can act as a nucleophile, attacking the carbonyl of the β-keto-amide. This is a variation of the Bischler-Napieralski or Pictet-Spengler type reactions, leading to the formation of a benzoxazinone ring system.

Benzoxazinone_Synthesis Start 3'-Carboxy-4'-hydroxy- acetoacetanilide Protonation Protonation of Amide Carbonyl Start->Protonation H⁺ Cyclization Intramolecular Nucleophilic Attack (Phenolic -OH) Protonation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Substituted Benzoxazinone Dehydration->Product

Caption: Proposed mechanism for acid-catalyzed benzoxazinone formation.

In a reaction analogous to the Knorr quinoline synthesis, strong acid can promote the cyclization of the acetoacetanilide onto the aromatic ring.[2] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the protonated carbonyl group of the acetoacetyl moiety acts as the electrophile. Subsequent dehydration and tautomerization would yield a substituted quinolone.

Quinolone_Synthesis Start 3'-Carboxy-4'-hydroxy- acetoacetanilide Protonation Protonation of Keto Carbonyl Start->Protonation H₂SO₄ Cyclization Intramolecular Electrophilic Aromatic Substitution Protonation->Cyclization Dehydration Dehydration & Tautomerization Cyclization->Dehydration Product Substituted Quinolone Dehydration->Product

Caption: Proposed mechanism for quinolone synthesis via intramolecular cyclization.

Reactions of the Active Methylene Group

The methylene group flanked by the two carbonyls of the acetoacetyl moiety is acidic and can be readily deprotonated by a base to form a stabilized enolate. This nucleophilic carbon can participate in a variety of carbon-carbon bond-forming reactions.

  • Alkylation: Reaction with alkyl halides.

  • Aldol Condensation: Reaction with aldehydes and ketones.

  • Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Reactions of the Aromatic Ring

The substituents on the benzene ring direct further electrophilic aromatic substitution. The hydroxyl group is a strong activating group and is ortho-, para-directing. The amide group is also activating and ortho-, para-directing. The carboxylic acid group is a deactivating group and is meta-directing. The overall effect will be a strong activation of the ring, with substitution likely occurring at the positions ortho and para to the powerful hydroxyl group.

Reactions of the Carboxylic Acid and Phenolic Hydroxyl Groups

Standard transformations of carboxylic acids and phenols are also possible:

  • Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol under acidic conditions.

  • Amide Formation: The carboxylic acid can be converted to an amide by activation (e.g., with a carbodiimide) followed by reaction with an amine.

  • Etherification: The phenolic hydroxyl group can be converted to an ether by reaction with an alkyl halide under basic conditions (Williamson ether synthesis).

Potential Applications in Organic Synthesis

The diverse reactivity of 3'-Carboxy-4'-hydroxyacetoacetanilide opens up numerous possibilities for its application as a synthetic intermediate.

  • Pharmaceutical Synthesis: The quinolone and benzoxazinone skeletons are present in many biologically active compounds.[2][3] This molecule provides a direct route to highly functionalized derivatives of these heterocyclic systems.

  • Dye and Pigment Chemistry: Acetoacetanilides are classical precursors to azo dyes and pigments. The presence of the carboxyl and hydroxyl groups allows for the tuning of the spectral properties and solubility of the resulting dyes.

  • Polymer Chemistry: The difunctionality of the molecule (carboxyl and hydroxyl groups) makes it a potential monomer for the synthesis of specialty polyesters and polyamides with tailored properties.

Conclusion

3'-Carboxy-4'-hydroxyacetoacetanilide is a molecule with a rich and varied chemical personality. Although specific literature on its reactivity is not yet prevalent, a thorough understanding of the behavior of its constituent functional groups allows for the confident prediction of its reaction mechanisms. This guide provides a foundational understanding for chemists to explore the synthetic potential of this promising building block. The intramolecular cyclization reactions, in particular, offer elegant and efficient pathways to valuable heterocyclic scaffolds. It is our hope that this technical guide will stimulate further research into the chemistry and applications of this versatile compound.

References

  • Barros, A. I. R. N. A., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. [Link]

  • International Journal for Multidisciplinary Research. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025). [Link]

  • NextSDS. Benzoic acid, 5-[(3,5-dichlorobenzoyl)amino]-2-hydroxy-. [Link]

  • Wageningen University & Research. Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. [Link]

  • International Journal of Trend in Scientific Research and Development. Synthesis and Characterization of 2-Benzoxazolone and its Derivatives. [Link]

  • Organic Chemistry Portal. Synthesis of Benzoxazinones. [Link]

  • PrepChem.com. Synthesis of 2-hydroxy-5-(1-hydroxyoctadecyl)benzoic acid. [Link]

  • Amanote Research. Intramolecular Cyclization of N-(3-Oxoalkenyl)phenylacetamides. [Link]

  • Frontiers in Chemistry. De Novo Design and Synthesis of Novel Benzoxazinone Derivatives Targeting Dihydroxyacid Dehydratase. [Link]

  • Indian Academy of Sciences. Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. [Link]

  • National Center for Biotechnology Information. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • Google Patents. Preparation method of 2-hydroxy-5-aminobenzoic acid.
  • National Center for Biotechnology Information. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • ScienceDirect. Generation and Intramolecular Cyclization of ¢x-Phenylsulfenyl and (z-Alkylsulfenyl Radicals. [Link]

  • ResearchGate. Synthesis of New 5-Oxazolones: Their Ring Opening Reactions to Obtain New Benzamide Derivatives. [Link]

  • Google Patents. Process for preparing quinoline bases.
  • NIST WebBook. Benzoic acid, 2-hydroxy-5-sulfo-, dihydrate. [Link]

  • PubChem. 2-Hydroxy-5-(hydroxymethyl)benzoic acid. [Link]

  • National Center for Biotechnology Information. N-(3-Chloro-4-hydroxyphenyl)acetamide. [Link]

  • ResearchGate. Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Synthesis of Azo Dyes Using 3'-Carboxy-4'-hydroxyacetoacetanilide

Authored by: A Senior Application Scientist Introduction: The Strategic Role of 3'-Carboxy-4'-hydroxyacetoacetanilide in Modern Dye Chemistry Azo dyes, compounds characterized by the functional azo group (-N=N-), represe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of 3'-Carboxy-4'-hydroxyacetoacetanilide in Modern Dye Chemistry

Azo dyes, compounds characterized by the functional azo group (-N=N-), represent the most voluminous and versatile class of synthetic colorants, accounting for over 60% of the dyes used in industrial applications.[1] Their synthesis is elegantly straightforward, typically involving a two-stage process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile.[1] The choice of this "coupling component" is paramount as it dictates the final color, solubility, and performance properties of the dye.

This guide focuses on the application of a highly strategic coupling component: 3'-Carboxy-4'-hydroxyacetoacetanilide . Its molecular architecture, featuring a reactive acetoanilide methylene group, a phenolic hydroxyl group, and a carboxylic acid moiety, provides a unique trifecta of functionalities. This combination allows for the synthesis of dyes with enhanced chelating abilities, modified solubility, and potential for further chemical modification. These application notes are designed for researchers and chemists, providing not only a step-by-step protocol but also the underlying chemical principles and causality that govern a successful and reproducible synthesis.

Pillar 1: The Underlying Mechanism—Causality in Azo Synthesis

The synthesis of an azo dye is a classic example of electrophilic aromatic substitution. The process is bifurcated into the formation of a potent electrophile (the diazonium ion) and its subsequent attack on the activated coupling component.

Stage 1: Diazotization – Forging the Electrophile

The journey begins not with our target molecule, but with a primary aromatic amine (Ar-NH₂). This amine is converted into a highly reactive diazonium salt (Ar-N₂⁺Cl⁻) through treatment with nitrous acid (HNO₂).

Causality Behind the Conditions:

  • In Situ Generation: Nitrous acid is unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[2]

  • Critical Temperature Control (0-5°C): This is the most critical parameter of the diazotization step. Arenediazonium salts are notoriously unstable at higher temperatures and can explosively decompose or react with water to form undesirable phenols.[1] Maintaining the reaction in an ice-water bath is non-negotiable for ensuring the integrity of the diazonium ion and for safety.

Stage 2: Diazo Coupling – The Role of 3'-Carboxy-4'-hydroxyacetoacetanilide

The prepared diazonium salt, a weak electrophile, is then introduced to the coupling component.[3] The 3'-Carboxy-4'-hydroxyacetoacetanilide molecule is specifically designed for this role.

Causality Behind the Reactivity:

  • Electron-Rich Nucleophile: The phenolic hydroxyl group (-OH) is a powerful activating group. In a slightly alkaline medium, it deprotonates to form a phenoxide ion (-O⁻), which is an even more potent activator. This phenoxide floods the aromatic ring with electron density, making it highly susceptible to attack by the weak diazonium electrophile.[3]

  • Directing Effects: The coupling reaction occurs at the position ortho to the powerful hydroxyl activating group. The para position is already occupied, guiding the substitution predictably.

  • pH Optimization: The coupling reaction with phenols is most rapid in slightly alkaline solutions (pH 8-10).[3] This is a delicate balance. If the pH is too low, the concentration of the highly reactive phenoxide ion is insufficient. If the pH is too high (pH > 10), the diazonium salt itself is consumed in a side reaction with hydroxide ions, forming an unreactive diazohydroxide, which halts the desired coupling reaction.[3] This precise pH window is essential for maximizing yield.

  • The Acetoacetyl and Carboxy Groups: While the hydroxyl group drives the coupling reaction, the acetoacetyl group (-COCH₂CONH-) and the carboxy group (-COOH) are crucial for the final properties of the dye. They provide key sites for metal chelation, turning the resulting molecule into a potential mordant dye with superior fastness properties.[4]

Visualizing the Synthesis and Workflow

A clear understanding of the reaction pathway and experimental sequence is vital for successful execution.

Azo Dye Synthesis General Reaction Scheme for Azo Dye Synthesis cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Diazo Coupling A Aromatic Amine (Ar-NH₂) Diazonium Arenediazonium Salt (Ar-N₂⁺Cl⁻) A->Diazonium Reagents1 NaNO₂ + 2HCl (0-5 °C) Reagents1->Diazonium Product Azo Dye Diazonium->Product Slightly Alkaline (pH 8-10) Coupler 3'-Carboxy-4'-hydroxy acetoacetanilide Coupler->Product

Caption: The two-stage process of azo dye synthesis.

Experimental_Workflow Laboratory Workflow A Part A: Prepare Diazonium Salt Solution (Amine, HCl, Ice Bath) B Add NaNO₂ solution dropwise (Maintain 0-5°C) A->B C Validation: Test with Starch-Iodide Paper B->C E Part C: Coupling Reaction (Slowly add diazonium salt to coupler solution with stirring) C->E D Part B: Prepare Coupling Solution (Dissolve Coupler in dilute NaOH) D->E F Maintain pH and Temperature E->F G Part D: Isolation (Allow to stir, then vacuum filter) F->G H Wash precipitate with cold water G->H I Part E: Purification (Recrystallize from appropriate solvent) H->I J Characterization (FTIR, UV-Vis, NMR) I->J

Caption: Step-by-step experimental workflow for synthesis.

Pillar 2: Self-Validating Experimental Protocols

This section provides detailed, step-by-step methodologies. Each protocol includes checkpoints and expected observations, creating a self-validating system to ensure experimental integrity.

Materials & Reagents
  • Primary Aromatic Amine (e.g., Sulfanilic acid, Aniline, p-Toluidine)

  • 3'-Carboxy-4'-hydroxyacetoacetanilide

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH)

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Chloride (NaCl)

  • Starch-Iodide paper

  • Distilled Water

  • Ice

  • Standard laboratory glassware, magnetic stirrer, and vacuum filtration apparatus.

Protocol Part A: Preparation of the Diazonium Salt (Electrophile)

(This example uses Sulfanilic Acid)

  • Dissolve the Amine: In a 250 mL beaker, combine sulfanilic acid (e.g., 0.01 mol), sodium carbonate (0.005 mol), and 50 mL of water. Warm gently with stirring until a clear solution is obtained. This step converts the insoluble zwitterionic sulfanilic acid into its soluble sodium salt.

  • Cool the Amine Solution: Cool the solution to room temperature and then place it in an ice-water bath to bring the temperature below 5°C.

  • Prepare Nitrite Solution: In a separate small beaker, dissolve sodium nitrite (0.01 mol) in 10 mL of cold water.

  • Acidification and Diazotization: To the cold amine solution, slowly add concentrated HCl (0.025 mol, approx. 2.5 mL) with continuous stirring. A fine white precipitate of sulfanilic acid may form. Immediately begin the slow, dropwise addition of the cold sodium nitrite solution. Ensure the tip of the pipette is below the surface of the liquid to prevent the escape of nitrous fumes.

  • Maintain Temperature: Throughout the addition, keep the temperature of the reaction mixture strictly between 0 and 5°C by adding ice directly to the bath as needed.

  • Validate Completion: After the complete addition of nitrite, stir for an additional 10 minutes in the ice bath. To validate the completion of diazotization, dip a glass rod into the solution and touch it to a piece of starch-iodide paper. The immediate appearance of a blue-black color indicates the presence of excess nitrous acid, confirming that all the primary amine has been converted.[5] If the test is negative, add a small amount more of the nitrite solution until a positive test is achieved. This clear diazonium salt solution should be used immediately.

Protocol Part B: Preparation of the Coupling Component Solution
  • Dissolve the Coupler: In a 400 mL beaker, dissolve 3'-Carboxy-4'-hydroxyacetoacetanilide (0.01 mol) in 50 mL of a 5% aqueous sodium hydroxide solution. Stir until a clear solution is formed.

  • Cool the Solution: Place the beaker in a separate ice-water bath and cool the solution to below 5°C with gentle stirring.

Protocol Part C: The Coupling Reaction
  • Combine Reactants: With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold coupling component solution (from Part B).

  • Observe Precipitation: The formation of a brightly colored precipitate should occur almost immediately upon mixing. This is the first visual confirmation of a successful coupling reaction.[2]

  • Maintain pH: During the addition, monitor the pH of the reaction mixture. It should remain slightly alkaline (pH 8-10) to ensure efficient coupling. If necessary, add a 10% sodium hydroxide or sodium carbonate solution dropwise to maintain the correct pH.

  • Complete the Reaction: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

Protocol Part D: Isolation and Purification of the Azo Dye
  • Isolate the Crude Product: Isolate the solid dye by vacuum filtration using a Buchner funnel.

  • Wash the Product: Wash the filter cake thoroughly with several portions of cold distilled water to remove any unreacted starting materials and inorganic salts. A final wash with a small amount of cold ethanol can help remove organic impurities.

  • Dry the Product: Press the solid as dry as possible on the funnel, then transfer it to a watch glass and allow it to air-dry or dry in a low-temperature oven (e.g., 60-80°C).

  • Purification (Recrystallization): For higher purity, the crude dye can be recrystallized. Common solvents for azo dyes include ethanol, glacial acetic acid, or dimethylformamide (DMF)-water mixtures.[6] The choice of solvent depends on the specific solubility of the synthesized dye.

Pillar 3: Data Interpretation and Characterization

The identity and purity of the synthesized dye must be confirmed through analytical techniques. The results provide quantitative validation of the protocol's success.

Expected Data Summary
ParameterExample Data (Sulfanilic Acid + Coupler)Rationale
Product Name 5-((4-sulfophenyl)diazenyl)-3-carboxy-4-hydroxy-acetoacetanilideIUPAC nomenclature based on reactants
Appearance Yellow to Orange Crystalline SolidColor is determined by the extended π-conjugation
Yield (%) 65-85%Dependent on precise control of temperature and pH
Melting Point (°C) >300°C (decomposes)High melting points are common for such complex molecules
λ_max (in DMF) 400 - 450 nmCorresponds to the electronic transition responsible for the color[7]
Authoritative Characterization Methods
  • UV-Visible Spectroscopy: Dissolving the dye in a suitable solvent (like DMF or DMSO) and recording its UV-Vis spectrum will reveal the wavelength of maximum absorbance (λ_max), a key characteristic related to its color.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum will confirm the presence of key functional groups. Expect to see characteristic peaks for: -OH stretch (broad, ~3400 cm⁻¹), N-H stretch (~3300 cm⁻¹), C=O stretches (amide and carboxylic acid, ~1650-1710 cm⁻¹), and the characteristic -N=N- stretch (often weak, ~1400-1450 cm⁻¹).[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide the definitive structural proof, showing the chemical environment of each proton and carbon atom and confirming the regiochemistry of the coupling reaction.[7]

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized dye, confirming its elemental composition.[7]

Conclusion and Field Insights

3'-Carboxy-4'-hydroxyacetoacetanilide is a superior coupling component for synthesizing sophisticated azo dyes. The presence of the hydroxyl and carboxylic acid groups ortho to each other creates a powerful bidentate chelation site. This makes the resulting dyes highly suitable for use as mordant dyes , where complexation with a metal ion (e.g., Cr³⁺, Al³⁺) on the fabric surface dramatically improves wash and light fastness properties. Furthermore, the carboxylic acid group provides a handle for covalent attachment to other substrates or for tuning the dye's solubility. The successful application of the protocols described herein hinges on the researcher's meticulous control over temperature and pH, principles that are fundamental to the art and science of diazo chemistry.

References

  • The Synthesis of Azo Dyes. (n.d.). Department of Chemistry, University of Calgary. Available at: [Link]

  • Bej, S., & Sarkar, T. (2013). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. World Journal of Pharmacy and Pharmaceutical Sciences, 2(6), 5855-5866. Available at: [Link]

  • Vashi, K. M., & Desai, K. R. (2007). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Journal of the Serbian Chemical Society, 72(3), 255-261. Available at: [Link]

  • Chequer, F. M. D., de Oliveira, G. A. R., Ferraz, E. R. A., Cardoso, J. C., Zanoni, M. V. B., & de Oliveira, D. P. (2013). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03220. Available at: [Link]

  • Scribd. (n.d.). Azo Compounds: Types, Properties, Uses. Available at: [Link]

  • Abdullah, H. A., & Al-shirifi, A. N. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 313-330. Available at: [Link]

  • International Journal of Research and Analytical Reviews. (2024). SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. Available at: [Link]

  • Olaoye, A. J. (2019). SYNTHESIS OF AZO DYES. ResearchGate. Available at: [Link]

  • Mini, S., Sadasivan, V., Meena, S. S., & Bhatt, P. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry, 30(8), 1777-1780. Available at: [Link]

  • Adegoke, O. A., Idowu, O. S., & Olaniyi, A. A. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. International Journal of Scientific & Engineering Research, 9(12), 125-136. Available at: [Link]

  • ResearchGate. (n.d.). Spectroscopic Characterization of Azo Dyes Aggregation Induced by DABCO-Based Ionene Polymers and Dye Removal Efficiency as a Function of Ionene Structure. Available at: [Link]

  • El-Mekkawy, A. A., & El-Shishtawy, R. M. (2023). Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine. Scientific Reports, 13(1), 7869. Available at: [Link]

  • ResearchGate. (2022). Issue 4 Chemistry and Applications of Azo Dyes: A Comprehensive Review. Available at: [Link]

  • Coupling of acceptor-substituted diazo compounds and tertiary thioamides: synthesis of enamino carbonyl compounds and their pharmacological evaluation. (2022). RSC Advances, 12(27), 17355-17366. Available at: [Link]

  • Mohammed, S. T., & Hussein, F. A. (2022). Synthesis of azo compounds containing salicylic acid and its derivatives. Chemical Review and Letters, 5(4), 263-278. Available at: [Link]

  • Scribd. (n.d.). Mechanism of Diazo Coupling Reactions. Available at: [Link]

  • View of Synthesis, Spectral and Thermal Studies of New Azo Dyes Complexes Derived From 3-tert-butyl-4-hydroxyanisol. (n.d.). Journal of Education and Science. Available at: [Link]

  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • Process for diazotization and coupling. (1957). U.S. Patent No. 2,812,321. Google Patents.
  • e-PG Pathshala. (n.d.). Organic Chemistry - II MODULE No. 31: Diazonium coupling, Vilsmeier-Haack reaction and Gattermann-Koch reaction. Available at: [Link]

Sources

Application

Rational Design and Synthetic Workflows for 3'-Carboxy-4'-hydroxyacetoacetanilide in Pharmaceutical Development

Here is a comprehensive, in-depth technical guide designed for researchers and drug development professionals focusing on the synthesis and application of 3'-Carboxy-4'-hydroxyacetoacetanilide. Molecular Rationale: Bridg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, in-depth technical guide designed for researchers and drug development professionals focusing on the synthesis and application of 3'-Carboxy-4'-hydroxyacetoacetanilide.

Molecular Rationale: Bridging Anti-Inflammatory Pharmacophores with Heterocyclic Scaffolds

3'-Carboxy-4'-hydroxyacetoacetanilide (CAS 13243-99-7) is a highly versatile pharmaceutical intermediate with the molecular formula C11H11NO5[]. Structurally, it is a hybrid molecule that merges the well-documented anti-inflammatory pharmacophore of 5-aminosalicylic acid (5-ASA, the active moiety in mesalazine used for inflammatory bowel disease) with a highly reactive 1,3-dicarbonyl (acetoacetamide) handle.

In drug discovery, the acetoacetanilide core is prized for its ability to undergo multicomponent cyclocondensations, serving as a critical building block for synthesizing active pharmaceutical ingredients (APIs)[2]. While simple acetoacetanilides are widely used in agrochemicals, the inclusion of the salicylic acid moiety elevates this compound's utility in designing targeted therapeutics for autoimmune diseases, rheumatoid arthritis, and novel antimicrobial agents[3]. The active methylene group flanked by two carbonyls allows for facile Knoevenagel condensations, while the amide and ketone electrophilic centers enable Biginelli and Hantzsch cyclizations.

Synthetic Pathway & Mechanistic Diagram

To leverage this intermediate, researchers typically synthesize it via the acetoacetylation of 5-ASA, followed by downstream cyclization to generate diverse heterocyclic libraries.

G N1 5-Aminosalicylic Acid (Pharmacophore Core) N3 3'-Carboxy-4'-hydroxyacetoacetanilide (Versatile Intermediate) N1->N3 Nucleophilic Acyl Substitution (Glacial AcOH, 80°C) N2 Diketene Equivalent (Acetoacetylating Agent) N2->N3 Ring Opening N6 Dihydropyrimidine-5-carboxamides (Antimicrobial/Anti-inflammatory) N3->N6 Acid-Catalyzed Cyclocondensation N7 Dihydropyridine-3-carboxamides (Calcium Channel Modulation) N3->N7 Multicomponent Condensation N4 Aldehyde + Urea (Biginelli Reaction) N4->N6 N5 Aldehyde + Enamine (Hantzsch Reaction) N5->N7

Figure 1: Synthetic pathways using 3'-Carboxy-4'-hydroxyacetoacetanilide for API development.

Protocol I: Optimized Synthesis of 3'-Carboxy-4'-hydroxyacetoacetanilide

Causality & Design: The synthesis involves the nucleophilic attack of the 5-amino group of 5-ASA onto a diketene equivalent (e.g., 2,2,6-trimethyl-4H-1,3-dioxin-4-one, which is safer and more stable than gaseous diketene)[4]. Because the amine in 5-ASA is deactivated by the electron-withdrawing para-carboxylic acid group, the reaction requires mild acid catalysis and elevated temperatures. Glacial acetic acid is selected as the solvent because it simultaneously dissolves the zwitterionic 5-ASA at elevated temperatures and activates the diketene equivalent for ring-opening.

Self-Validating Steps (In-Process Controls):

  • Preparation: Suspend 5-ASA (10 mmol) in 15 mL of glacial acetic acid in a 50 mL round-bottom flask equipped with a reflux condenser.

  • Activation: Heat the suspension to 80°C. Validation: The opaque suspension will gradually become a clear, dark amber solution, indicating the dissolution and disruption of 5-ASA's intermolecular hydrogen bonding.

  • Addition: Dropwise add 2,2,6-trimethyl-4H-1,3-dioxin-4-one (12 mmol) over 15 minutes. Causality: Slow addition prevents thermal runaway and minimizes the dimerization of the diketene equivalent into dehydroacetic acid.

  • Monitoring: Maintain heating at 80°C for 2 hours. Monitor via TLC (Eluent: DCM/MeOH 9:1). Validation: The disappearance of the highly fluorescent 5-ASA spot (under 254 nm UV) and the emergence of a new, higher Rf​ spot confirms conversion.

  • Isolation: Cool the mixture to room temperature, then pour it into 100 mL of ice-cold distilled water under vigorous stirring. Validation: A pale-yellow to off-white precipitate of 3'-Carboxy-4'-hydroxyacetoacetanilide will crash out due to the sudden polarity shift.

  • Purification: Filter the solid under a vacuum, wash with cold water (3 x 20 mL) to remove residual acetic acid, and recrystallize from ethanol.

Quantitative Data: Acetoacetylation Optimization

Solvent System Temperature (°C) Time (h) Diketene Equivalent Isolated Yield (%)
Water / Acetone 25 4 Diketene 45.2
Ethanol 78 2 2,2,6-Trimethyl-4H-1,3-dioxin-4-one 65.8
Glacial Acetic Acid 80 2 2,2,6-Trimethyl-4H-1,3-dioxin-4-one 88.4

| Toluene | 110 | 4 | 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | 72.1 |

Protocol II: Downstream Biginelli Cyclocondensation for Drug Discovery

Causality & Design: To retain the 5-ASA pharmacophore while building a new biologically active domain, the intermediate is subjected to a Biginelli multicomponent reaction. The active methylene of the acetoacetanilide reacts with an aldehyde (e.g., benzaldehyde) and urea to form a dihydropyrimidine-5-carboxamide. FeCl3​⋅6H2​O is utilized as a Lewis acid catalyst because it strongly coordinates with the oxygen of the aldehyde, accelerating the initial Knoevenagel condensation, which is the rate-limiting step of the cascade.

Self-Validating Steps (In-Process Controls):

  • Preparation: In a 25 mL flask, combine 3'-Carboxy-4'-hydroxyacetoacetanilide (5 mmol), benzaldehyde (5 mmol), and urea (7.5 mmol) in 10 mL of absolute ethanol.

  • Catalysis: Add FeCl3​⋅6H2​O (10 mol%, 0.5 mmol). Validation: The solution will take on a characteristic deep violet/dark coloration due to the iron-phenol coordination (from the salicylic acid moiety), providing a visual cue of catalyst dispersion and substrate binding.

  • Reflux: Heat the mixture to reflux (78°C) for 2.5 hours.

  • Monitoring: Check reaction progress via TLC. Validation: The consumption of the acetoacetanilide intermediate and the formation of a distinct UV-active product spot indicate successful cyclization.

  • Quenching & Isolation: Pour the hot mixture into crushed ice. Validation: The sudden drop in solubility forces the dihydropyrimidine derivative to precipitate.

  • Purification: Filter, wash with cold water, and recrystallize from methanol to yield the pure API candidate.

Quantitative Data: Biginelli Cyclization Optimization

Catalyst (10 mol%) Solvent Time (h) Temperature (°C) Isolated Yield (%)
None Ethanol 12 78 20.5
HCl (conc.) Ethanol 6 78 55.0
p-TSA Acetonitrile 4 82 78.3

| FeCl3​⋅6H2​O | Ethanol | 2.5 | 78 | 92.1 |

References

  • CAS 13243-99-7 (3'-Carboxy-4'-hydroxyacetoacetanilide)
  • Source: cymitquimica.
  • Source: futuremarketinsights.
  • Source: researchgate.

Sources

Method

In Vitro Assay Preparation and Screening Protocols for 3'-Carboxy-4'-hydroxyacetoacetanilide

Introduction: Unveiling the Potential of a Novel Acetanilide Derivative 3'-Carboxy-4'-hydroxyacetoacetanilide is a small molecule belonging to the broad class of acetanilide derivatives. Acetanilide and its analogues hav...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Acetanilide Derivative

3'-Carboxy-4'-hydroxyacetoacetanilide is a small molecule belonging to the broad class of acetanilide derivatives. Acetanilide and its analogues have a rich history in medicinal chemistry, demonstrating a wide array of pharmacological activities including analgesic, antipyretic, anti-inflammatory, antimicrobial, and even anticancer properties[1][2]. The specific substitutions on the phenyl ring, in this case, a carboxyl and a hydroxyl group, are known to significantly influence the biological activity of the parent compound, often by altering its binding affinity to protein targets and its pharmacokinetic properties[3]. The presence of a carboxylic acid group, for instance, can modulate the immunomodulatory properties of a molecule[4].

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of in vitro assays involving 3'-Carboxy-4'-hydroxyacetoacetanilide. Given the novelty of this specific derivative, this document focuses on establishing a robust and adaptable screening workflow to elucidate its potential biological activities. We will detail a generalized protocol for initial screening that can be tailored to specific research interests, drawing upon established methodologies for related compounds.

Physicochemical Properties of 3'-Carboxy-4'-hydroxyacetoacetanilide

A thorough understanding of the physicochemical properties of a compound is critical for proper handling, stock solution preparation, and interpretation of assay results. Below is a summary of the known and predicted properties of 3'-Carboxy-4'-hydroxyacetoacetanilide.

PropertyValueSource
CAS Number 13243-99-7[5]
Molecular Formula C11H11NO5[]
Molecular Weight 237.21 g/mol []
Predicted Boiling Point 529.7 ± 50.0 °C[5]
Predicted Density 1.449 ± 0.06 g/cm³[5]
Predicted pKa 2.97 ± 0.10[5]

General In Vitro Screening Workflow

The initial investigation of a novel compound like 3'-Carboxy-4'-hydroxyacetoacetanilide necessitates a systematic screening approach to identify potential biological activities. The following workflow provides a logical progression from broad, high-throughput screening to more focused mechanistic studies. The design of this cascade is crucial for efficient and informed decision-making in the early stages of drug discovery[7].

screening_workflow cluster_prep Compound Preparation cluster_screening Primary Screening cluster_hit_id Hit Identification & Validation cluster_characterization Lead Optimization prep Stock Solution Preparation (e.g., in DMSO) serial_dil Serial Dilutions for Dose-Response Studies prep->serial_dil primary_assay High-Throughput Primary Assay (e.g., Target-based or Phenotypic) prep->primary_assay Test Compound hit_id Identify Initial 'Hits' (e.g., >50% inhibition) primary_assay->hit_id Data Analysis orthogonal_assay Orthogonal Assay (Confirmatory Screen) hit_id->orthogonal_assay dose_response Dose-Response Assay (Calculate IC50/EC50) orthogonal_assay->dose_response secondary_assay Secondary & Mechanistic Assays (e.g., Enzyme Kinetics, Cell-based Assays) dose_response->secondary_assay Promising Hits selectivity Selectivity Profiling secondary_assay->selectivity

Figure 1: A generalized workflow for the in vitro screening of a novel compound.

Potential Therapeutic Areas and In Vitro Assay Protocols

Based on the known biological activities of acetanilide and its derivatives, 3'-Carboxy-4'-hydroxyacetoacetanilide could be investigated for a range of therapeutic applications. Below are detailed, adaptable protocols for initial screening in key areas.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

Rationale: Many acetanilide derivatives exert their anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis[3][8]. This assay will determine if 3'-Carboxy-4'-hydroxyacetoacetanilide can inhibit the activity of COX-1 and/or COX-2.

Protocol: Fluorometric COX Inhibition Assay

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 3'-Carboxy-4'-hydroxyacetoacetanilide in DMSO.

    • Prepare serial dilutions of the stock solution in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) to achieve final assay concentrations ranging from 0.1 µM to 100 µM.

    • Prepare solutions of positive controls (e.g., celecoxib for COX-2, SC-560 for COX-1).

    • Prepare solutions of human recombinant COX-1 and COX-2 enzymes.

    • Prepare a solution of arachidonic acid (substrate) and a fluorometric probe (e.g., ADHP).

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the test compound dilutions or controls to each well.

    • Add 80 µL of the enzyme solution (COX-1 or COX-2) to each well.

    • Incubate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the substrate/probe solution.

    • Read the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm Ex / 590 nm Em for ADHP) every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the data with the uninhibited control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: Broth Microdilution Assay

Rationale: Acetanilide derivatives have been reported to possess broad-spectrum antimicrobial activity[1][2]. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Reagent and Culture Preparation:

    • Prepare a 1 mg/mL stock solution of 3'-Carboxy-4'-hydroxyacetoacetanilide in a suitable solvent (e.g., DMSO, ensuring final concentration does not inhibit microbial growth).

    • Prepare serial two-fold dilutions of the stock solution in sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) in a 96-well plate.

    • Prepare standardized microbial inoculums (e.g., 0.5 McFarland standard) of test organisms (e.g., E. coli, S. aureus, C. albicans).

    • Include positive controls (standard antibiotics like ciprofloxacin for bacteria, fluconazole for fungi) and negative controls (no compound).

  • Assay Procedure:

    • Inoculate each well containing the compound dilutions and controls with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Data Analysis:

    • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: Cell Viability Assay (MTT Assay)

Rationale: Certain acetanilide derivatives have demonstrated anticancer properties[2]. An initial assessment of the cytotoxic or cytostatic effects of 3'-Carboxy-4'-hydroxyacetoacetanilide on cancer cell lines is a crucial first step. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol: MTT Cell Viability Assay

  • Cell Culture and Plating:

    • Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate medium supplemented with fetal bovine serum.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of 3'-Carboxy-4'-hydroxyacetoacetanilide in sterile DMSO.

    • Prepare serial dilutions of the compound in cell culture medium.

    • Replace the medium in the cell plate with the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Assay and Data Analysis:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Directions

3'-Carboxy-4'-hydroxyacetoacetanilide represents a novel chemical entity with unexplored biological potential. The application notes and protocols provided herein offer a structured and scientifically rigorous framework for the initial in vitro evaluation of this compound. The diverse biological activities reported for the broader class of acetanilide derivatives suggest that a multi-faceted screening approach is warranted. Successful identification of a primary biological activity through these screening methods should be followed by more in-depth mechanistic studies, such as enzyme kinetics, target identification, and further cell-based assays, to fully characterize the pharmacological profile of 3'-Carboxy-4'-hydroxyacetoacetanilide.

References

  • International Biopharmaceutical Industry. How to Develop a Successful in vitro Screening Strategy. [Link]

  • Singh, G. et al. (2019). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. ResearchGate. [Link]

  • Patsnap Synapse. What is the mechanism of Acetanilide? [Link]

  • Labinsights. The Important Role of In Vitro Screening Related Services in Drug. [Link]

  • BioSolveIT. Virtual Screening Workflows: Your Drug Discovery Accelerators. [Link]

  • Bentham Science. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. [Link]

  • PubMed. Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. [Link]

  • PubMed. Discovery of novel acetanilide derivatives as potent and selective beta3-adrenergic receptor agonists. [Link]

  • Khan, K. M. et al. (2013). Identification of anti-inflammatory and other biological activities of 3-carboxamide, 3-carbohydrazide and ester derivatives of gatifloxacin. Chemistry Central Journal, 7(1), 55. [Link]

  • PubChem. Acetanilide. [Link]

  • PubChem. 3'-Ethoxyacetanilide. [Link]

  • The Good Scents Company. acetanilide. [Link]

  • U.S. Environmental Protection Agency. 4'-Butyryl-3'-hydroxyacetanilide Properties. [Link]

  • PubChem. (3S,4S)-3-hydroxytetradecane-1,3,4-tricarboxylic acid. [Link]

Sources

Application

Application Notes and Protocols: Formulation Strategies for 3'-Carboxy-4'-hydroxyacetoacetanilide

Introduction 3'-Carboxy-4'-hydroxyacetoacetanilide is a unique organic molecule characterized by a trifecta of functional groups: a carboxylic acid, a phenolic hydroxyl group, and an acetoacetanilide moiety.[1][] This st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3'-Carboxy-4'-hydroxyacetoacetanilide is a unique organic molecule characterized by a trifecta of functional groups: a carboxylic acid, a phenolic hydroxyl group, and an acetoacetanilide moiety.[1][] This structure presents both opportunities and significant challenges for formulation scientists, particularly in the context of pharmaceutical and biopharmaceutical research. The presence of both acidic (carboxylic acid, phenol) and ionizable protons, coupled with a relatively rigid aromatic structure, suggests that the compound is likely to exhibit poor aqueous solubility, a common hurdle in drug development that can limit bioavailability.[3][4][5]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of potential formulation techniques for 3'-Carboxy-4'-hydroxyacetoacetanilide. We will delve into the physicochemical rationale behind selecting specific formulation strategies and provide detailed, step-by-step protocols to serve as a robust starting point for your development efforts.

Physicochemical Characterization and Formulation Challenges

A thorough understanding of the physicochemical properties of 3'-Carboxy-4'-hydroxyacetoacetanilide is paramount for developing a successful formulation.

PropertyPredicted Value/CharacteristicImplication for Formulation
Molecular Formula C₁₁H₁₁NO₅Relatively small molecule, but with multiple functional groups.
Molecular Weight 237.21 g/mol []
pKa Carboxylic Acid: ~3-5, Phenolic Hydroxyl: ~8-10The compound will have pH-dependent solubility. At low pH, the carboxylic acid will be protonated and less soluble. At high pH, both the carboxylic acid and the phenol will be deprotonated, increasing solubility.
Aqueous Solubility Predicted to be lowPoor solubility is a major barrier to oral absorption and bioavailability.[6][7]
LogP Predicted to be moderateThe molecule has both hydrophilic (carboxy, hydroxyl) and lipophilic (aromatic ring, acetamide) regions.
Physical Form Likely a crystalline solidThe energy required to break the crystal lattice can contribute to poor solubility.

The primary formulation challenges for 3'-Carboxy-4'-hydroxyacetoacetanilide are anticipated to be:

  • Poor Aqueous Solubility: This is the most significant hurdle, impacting dissolution rate and, consequently, bioavailability for oral and parenteral dosage forms.

  • pH-Dependent Solubility: The presence of two acidic functional groups means that the solubility will vary significantly with the pH of the surrounding medium. This can have implications for absorption in different regions of the gastrointestinal tract.

  • Potential for Polymorphism: Crystalline solids can exist in different polymorphic forms, each with its own unique solubility and stability profile.

  • Chemical Stability: The phenolic hydroxyl group may be susceptible to oxidation, and the amide bond could be liable to hydrolysis under certain pH conditions.

Formulation Strategies and Rationale

Given the anticipated challenges, several formulation strategies can be employed to enhance the solubility and develop a stable dosage form of 3'-Carboxy-4'-hydroxyacetoacetanilide.

pH Modification and Salt Formation

The most direct approach to solubilizing an acidic compound is to increase the pH of the formulation vehicle to deprotonate the acidic functional groups, forming a more soluble salt in situ.

Rationale: By raising the pH above the pKa of the carboxylic acid and approaching the pKa of the phenolic hydroxyl group, the compound will be converted to its anionic, salt form, which is significantly more water-soluble.

Workflow for pH Modification:

G A Drug + Carrier B Solvent Evaporation A->B C Melt Extrusion A->C D Amorphous Solid Dispersion B->D C->D

Caption: General workflow for solid dispersion preparation.

Experimental Protocols

The following protocols are provided as a starting point for the formulation development of 3'-Carboxy-4'-hydroxyacetoacetanilide. All procedures should be performed in a properly equipped laboratory, following all applicable safety guidelines.

Protocol 1: Preparation of a pH-Adjusted Aqueous Formulation

Objective: To prepare a clear aqueous solution of 3'-Carboxy-4'-hydroxyacetoacetanilide by pH adjustment.

Materials:

  • 3'-Carboxy-4'-hydroxyacetoacetanilide

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks

Procedure:

  • Weigh 100 mg of 3'-Carboxy-4'-hydroxyacetoacetanilide and place it in a 100 mL beaker.

  • Add 50 mL of deionized water and begin stirring. The compound will likely not fully dissolve.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Slowly add the 1 M NaOH solution dropwise to the suspension while continuously monitoring the pH.

  • Continue adding the base until the compound completely dissolves and a clear solution is obtained. Record the final pH.

  • Transfer the solution to a 100 mL volumetric flask and bring it to volume with deionized water.

  • The final concentration of the solution will be 1 mg/mL.

Troubleshooting:

  • Precipitation upon standing: The pH may have drifted downwards. Re-adjust the pH as necessary. Consider the use of a buffering agent to maintain the target pH.

  • Incomplete dissolution: The required pH for complete dissolution may be very high, which could be a concern for stability or in vivo administration. Consider a combination approach with a co-solvent.

Protocol 2: Development of a Co-solvent-Based Formulation

Objective: To determine the solubility of 3'-Carboxy-4'-hydroxyacetoacetanilide in various co-solvent systems.

Materials:

  • 3'-Carboxy-4'-hydroxyacetoacetanilide

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Ethanol

  • Deionized water

  • Vials with screw caps

  • Shaking incubator or orbital shaker

Procedure:

  • Prepare a series of co-solvent/water mixtures in different ratios (e.g., 10:90, 20:80, 50:50 v/v) for each co-solvent (PG, PEG 400, Ethanol).

  • Add an excess amount of 3'-Carboxy-4'-hydroxyacetoacetanilide to 2 mL of each co-solvent mixture in a sealed vial.

  • Place the vials in a shaking incubator at a constant temperature (e.g., 25°C) for 48 hours to ensure equilibrium is reached.

  • After 48 hours, visually inspect the vials for undissolved solid.

  • For vials with undissolved solid, centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent system for analysis.

  • Quantify the concentration of the dissolved drug using a validated analytical method, such as HPLC-UV. [8][9] Data Presentation:

Co-solvent System (v/v)PG/WaterPEG 400/WaterEthanol/Water
10/90
20/80
50/50

Solubility values to be filled in (mg/mL) after experimental determination.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of 3'-Carboxy-4'-hydroxyacetoacetanilide with a hydrophilic carrier to enhance its dissolution rate.

Materials:

  • 3'-Carboxy-4'-hydroxyacetoacetanilide

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Weigh 100 mg of 3'-Carboxy-4'-hydroxyacetoacetanilide and 400 mg of PVP K30 (1:4 drug-to-carrier ratio).

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Once a clear solution is obtained, attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a temperature of 40-50°C.

  • A thin film will form on the inside of the flask.

  • Scrape the solid film from the flask and place it in a vacuum oven at 40°C overnight to remove any residual solvent.

  • The resulting solid dispersion can be characterized for its dissolution properties and compared to the pure drug.

Logical Flow for Formulation Strategy Selection:

Caption: Decision tree for formulation strategy selection.

Conclusion

The formulation of 3'-Carboxy-4'-hydroxyacetoacetanilide presents a classic challenge in pharmaceutical sciences: enhancing the solubility of a poorly water-soluble compound. The strategies outlined in this guide—pH modification, co-solvency, and solid dispersions—provide a rational and systematic approach to tackling this challenge. The provided protocols offer a practical starting point for researchers. Successful formulation development will require a thorough understanding of the compound's physicochemical properties and a systematic evaluation of these and other advanced formulation techniques.

References

Sources

Method

Application Notes and Protocols: Catalytic Reactions Utilizing 3'-Carboxy-4'-hydroxyacetoacetanilide

Abstract: This technical guide provides an in-depth exploration of 3'-Carboxy-4'-hydroxyacetoacetanilide, a multifunctional organic compound, and its applications in catalysis. We delve into its role as a versatile subst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth exploration of 3'-Carboxy-4'-hydroxyacetoacetanilide, a multifunctional organic compound, and its applications in catalysis. We delve into its role as a versatile substrate in multicomponent reactions for the synthesis of medicinally relevant heterocyclic scaffolds, such as 1,4-dihydropyridines. Furthermore, we explore its potential as a sophisticated ligand for transition metal-catalyzed oxidation reactions. This document is intended for researchers, scientists, and drug development professionals, offering both mechanistic insights and detailed, field-proven experimental protocols.

Introduction: The Versatility of 3'-Carboxy-4'-hydroxyacetoacetanilide

3'-Carboxy-4'-hydroxyacetoacetanilide (CAS: 13243-99-7) is an aromatic compound distinguished by a unique combination of functional groups: an acetoacetamide moiety, a carboxylic acid, and a phenolic hydroxyl group.[] This molecular architecture makes it a compound of significant interest in synthetic and catalytic chemistry. The acetoacetamide group provides an active methylene, rendering it a potent C-H acid for condensation reactions. Simultaneously, the ortho-phenolic carboxylic acid structure presents an excellent bidentate chelation site for metal ions, suggesting its utility as a ligand in catalysis.

These distinct functionalities allow 3'-Carboxy-4'-hydroxyacetoacetanilide to serve dual roles: as a reactive building block in complex organic syntheses and as a tunable ligand scaffold to modulate the activity of catalytic metal centers. This guide will illuminate these applications with a focus on practical, reproducible protocols.

Part 1: Application in Multicomponent Synthesis of 1,4-Dihydropyridines

Expertise & Experience: The Rationale

Multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a complex product, are a cornerstone of modern medicinal chemistry and drug discovery. The Hantzsch dihydropyridine synthesis is a classic MCR used to produce 1,4-dihydropyridine (1,4-DHP) scaffolds, which are prevalent in a variety of clinically important drugs, particularly calcium channel blockers.[2]

Traditionally, this reaction utilizes β-ketoesters. However, the use of β-ketoamides, such as acetoacetanilide derivatives, offers a direct route to 3,5-dicarboxamide-substituted 1,4-DHPs, which are of increasing pharmacological interest.[3] 3'-Carboxy-4'-hydroxyacetoacetanilide is an ideal candidate for this transformation. Its active methylene group readily participates in the initial Knoevenagel condensation, a key step in the Hantzsch mechanism.[4][5] The substituents on the aniline ring (carboxy and hydroxyl) can influence the electronic properties of the resulting 1,4-DHP, potentially modulating its biological activity and pharmacokinetic properties.

Trustworthiness: A Self-Validating Protocol

This protocol details a one-pot synthesis of a 1,4-dihydropyridine derivative using 3'-Carboxy-4'-hydroxyacetoacetanilide. The success of the reaction is easily validated by standard analytical techniques (TLC, NMR) and the characteristic spectroscopic signatures of the 1,4-DHP core.

Protocol 1: Synthesis of a 2,6-Dimethyl-4-aryl-1,4-dihydropyridine-3,5-dicarboxamide Derivative

Objective: To synthesize a substituted 1,4-dihydropyridine via a three-component Hantzsch-type reaction.

Materials:

  • 3'-Carboxy-4'-hydroxyacetoacetanilide (2 equivalents)

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1 equivalent)

  • Ammonium Acetate (1.2 equivalents)

  • Ethanol (Solvent)

  • Silica Gel for column chromatography

  • Ethyl Acetate/Hexane (Eluent)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3'-Carboxy-4'-hydroxyacetoacetanilide (2.0 mmol), the selected aromatic aldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).[6]

  • Add 20 mL of ethanol to the flask.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. A solid precipitate may form.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain a crude solid or oil.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexane.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the final 1,4-dihydropyridine derivative.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Authoritative Grounding & Visualization

The Hantzsch reaction mechanism proceeds through a series of well-established intermediates.[2][7] The reaction can be envisioned as two primary pathways converging. In one, the aldehyde undergoes a Knoevenagel condensation with one equivalent of the acetoacetanilide.[4] In the other, a second equivalent of the acetoacetanilide reacts with ammonia (from ammonium acetate) to form an enamine.[5] These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the 1,4-DHP ring.[4]

Workflow for 1,4-Dihydropyridine Synthesis

Hantzsch_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 3'-Carboxy-4'-hydroxyacetoacetanilide - Aromatic Aldehyde - Ammonium Acetate B Add Ethanol Solvent A->B C Reflux (80°C, 4-6h) B->C D Monitor by TLC C->D E Cool to RT & Filter D->E If precipitate F Concentrate in vacuo D->F If no precipitate G Column Chromatography E->G F->G H Characterize Product (NMR, MS) G->H

Caption: Experimental workflow for the synthesis of 1,4-dihydropyridines.

Proposed Catalytic Cycle for Hantzsch Synthesis

Hantzsch_Mechanism cluster_path1 Pathway 1: Knoevenagel Condensation cluster_path2 Pathway 2: Enamine Formation Reactants Aldehyde (R-CHO) Acetoacetanilide (A) NH₃ Knoevenagel Knoevenagel Adduct (K) Reactants->Knoevenagel A + R-CHO - H₂O Enamine Enamine (E) Reactants->Enamine A + NH₃ - H₂O Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct + Enamine (E) Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization DHP 1,4-Dihydropyridine Cyclized_Intermediate->DHP - H₂O

Caption: Converging pathways in the Hantzsch 1,4-dihydropyridine synthesis.

Table 1: Representative Yields for Hantzsch-type Synthesis

Aromatic Aldehyde SubstituentCatalyst/BaseTypical Yield (%)Reference
4-NitroNone (reflux)Good[3]
4-ChloroTriethylamine~85-95%[8][9]
4-MethoxyGuanidine HClGood[6]
Unsubstituted (Benzaldehyde)Ammonium Acetate~87-92%[10]

Note: Yields are generalized from reactions with similar acetoacetanilide derivatives and may vary for 3'-Carboxy-4'-hydroxyacetoacetanilide.

Part 2: Potential as a Ligand in Transition Metal-Catalyzed Oxidations

Expertise & Experience: The Rationale

The development of catalysts for selective C-H oxidation is a significant goal in organic synthesis. Bio-inspired manganese complexes are particularly effective in mimicking the function of metalloenzymes that perform such transformations in nature.[11][12] The catalytic activity of these complexes is highly dependent on the ligand architecture.

3'-Carboxy-4'-hydroxyacetoacetanilide possesses an ideal structural motif to act as a tridentate O,N,O-ligand. The β-ketoamide can chelate a metal ion, while the ortho-phenolic carboxylic acid provides a robust secondary binding site. This coordination environment can stabilize high-valent manganese-oxo species, which are proposed as the active oxidants in many catalytic cycles.[13][14] The carboxylic acid moiety, in particular, can play a crucial role in facilitating the heterolytic cleavage of H₂O₂ to form these active intermediates.[11][13]

Trustworthiness: A Self-Validating Protocol

The following protocol outlines the synthesis of a manganese complex of 3'-Carboxy-4'-hydroxyacetoacetanilide and its subsequent use in a model catalytic oxidation reaction. The formation of the complex can be confirmed by techniques like IR spectroscopy (shifts in C=O and O-H frequencies) and elemental analysis. Catalytic activity is validated by the conversion of the substrate to its oxidized product, monitored by GC or GC-MS.

Protocol 2: Synthesis and Catalytic Testing of a Mn(II)-3'-Carboxy-4'-hydroxyacetoacetanilide Complex

Objective: To prepare a manganese complex and evaluate its catalytic activity in the oxidation of an alcohol.

A. Synthesis of the Manganese Complex

  • In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 3'-Carboxy-4'-hydroxyacetoacetanilide (2.0 mmol) in methanol (30 mL).

  • Add a solution of Manganese(II) acetate tetrahydrate (1.0 mmol) in methanol (10 mL) dropwise to the ligand solution with vigorous stirring.

  • A color change or precipitation should be observed, indicating complex formation.

  • Stir the mixture at room temperature for 12 hours.

  • Collect the resulting solid by filtration, wash with cold methanol, and dry under vacuum.

  • Characterize the complex (e.g., by FT-IR, elemental analysis).

B. Catalytic Oxidation of 1-Phenylethanol

  • To a 25 mL round-bottom flask, add the synthesized Mn-complex (0.01 mmol, 1 mol%).

  • Add 1-phenylethanol (1.0 mmol) as the substrate.

  • Add acetonitrile (5 mL) as the solvent.

  • To this mixture, add a catalytic amount of a carboxylic acid co-catalyst, such as acetic acid (0.1 mmol).[11]

  • Cool the mixture in an ice bath and slowly add 30% aqueous hydrogen peroxide (2.0 mmol) dropwise.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Monitor the formation of acetophenone by taking aliquots and analyzing via GC or TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and extract the product with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the crude product.

Authoritative Grounding & Visualization

The ability of salen-type and other N,O-donor ligands to support manganese-catalyzed oxidation is well-documented.[15] The proposed ligand, 3'-Carboxy-4'-hydroxyacetoacetanilide, combines the chelating power of a β-ketoamide with the acidic functionality of a salicylic acid-type moiety, creating a unique electronic and steric environment at the metal center.

Chelation of a Metal Ion by the Ligand

Caption: Proposed tridentate chelation of a manganese ion.

Conclusion

3'-Carboxy-4'-hydroxyacetoacetanilide is a highly functionalized and versatile molecule with significant, though underexplored, potential in catalysis. Its utility as a building block in the multicomponent synthesis of pharmacologically relevant heterocycles is clear and grounded in established reaction mechanisms. Furthermore, its inherent structure makes it a compelling candidate for the development of novel ligand scaffolds for transition metal catalysis, particularly in the challenging field of selective oxidation. The protocols and insights provided herein serve as a robust starting point for researchers looking to harness the catalytic capabilities of this unique compound.

References

  • Al-Ghorbani, M., et al. (2015). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. PubMed. Available from: [Link]

  • Chen, L., et al. (2018). Manganese complex-catalyzed oxidation and oxidative kinetic resolution of secondary alcohols by hydrogen peroxide. PubMed Central. Available from: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

  • Der Pharma Chemica. (2014). One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives. Available from: [Link]

  • SciSpace. (2004). Recent advances in Hantzsch 1,4-dihydropyridines. Available from: [Link]

  • Asian Publication Corporation. (2013). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Available from: [Link]

  • ResearchGate. (2015). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Available from: [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]

  • Inokuchi, T., & Kawafuchi, H. (2006). E- or Z-selective Knoevenagel condensation of acetoacetic derivatives. PubMed. Available from: [Link]

  • SciSpace. (2009). Synthesis, Crystal Structures and Catalytic Oxidation of Manganese(III) Complexes Derived from Salen-Type Schiff Base N,N. Available from: [Link]

  • Singh Sohal, H. (2014). Multi-component Approach for the Synthesis of Fused Dihydropyridines via Unsymmetrical Hantzch Condensation Using Glycerol as Green Solvent. Maharishi Markandeshwar University. Available from: [Link]

  • ACS Publications. (2019). Bioinspired Manganese and Iron Complexes for Enantioselective Oxidation Reactions: Ligand Design, Catalytic Activity, and Beyond. Accounts of Chemical Research. Available from: [Link]

  • Goldberg, D. P. (2017). A Balancing Act: Stability versus Reactivity of Mn(O) Complexes. PubMed Central. Available from: [Link]

  • Rydel-Ciszek, K. (2021). The most reactive iron and manganese complexes with N-pentadentate ligands for dioxygen activation—synthesis, characteristics, and application. SpringerLink. Available from: [Link]

Sources

Application

Industrial scale-up protocols for 3'-Carboxy-4'-hydroxyacetoacetanilide production

Application Note: Industrial Scale-Up Protocols for 3'-Carboxy-4'-hydroxyacetoacetanilide Production Executive Summary 3'-Carboxy-4'-hydroxyacetoacetanilide (CAS: 13243-99-7), also systematically known as 5-acetoacetylam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Industrial Scale-Up Protocols for 3'-Carboxy-4'-hydroxyacetoacetanilide Production

Executive Summary

3'-Carboxy-4'-hydroxyacetoacetanilide (CAS: 13243-99-7), also systematically known as 5-acetoacetylaminosalicylic acid, is a critical chemical intermediate utilized extensively in the synthesis of high-performance azo pigments and active pharmaceutical ingredients. The industrial production of this compound relies on the controlled acetoacetylation of 5-aminosalicylic acid (5-ASA) using diketene. Transitioning this synthesis from the laboratory bench to industrial-scale reactors presents unique thermodynamic and kinetic challenges. This application note details a field-proven, self-validating protocol for the safe and high-yielding scale-up of 3'-Carboxy-4'-hydroxyacetoacetanilide, emphasizing mechanistic causality, process analytical technology (PAT), and side-reaction mitigation.

Mechanistic Principles & Chemical Causality

The core transformation is a nucleophilic acyl substitution. Diketene acts as a highly electrophilic internal anhydride of acetoacetic acid. The primary aromatic amine of 5-ASA attacks the carbonyl carbon of the oxetan-2-one ring, initiating ring-opening to yield the β-keto amide (acetoacetanilide derivative)[1].

Causality in Parameter Selection:

  • Solvent Selection (Glacial Acetic Acid): 5-ASA is amphoteric and exhibits poor solubility in many standard organic solvents. Glacial acetic acid is selected because it acts as an excellent proton-transfer catalyst, facilitating the ring-opening of diketene[1]. Crucially, unlike aqueous systems, anhydrous acetic acid prevents the competitive hydrolysis of diketene into unstable acetoacetic acid (which rapidly decarboxylates into acetone)[2].

  • Thermal Control (0–15 °C): The acetoacetylation of anilines is highly exothermic. If the heat of reaction is not rapidly dissipated, diketene undergoes thermal self-condensation to form dehydroacetic acid[2]. Maintaining the reaction strictly below 15 °C ensures kinetic control, favoring N-acetoacetylation over both diketene dimerization and N,N-diacetoacetylation[3].

  • Inert Atmosphere: 5-ASA is highly susceptible to oxidative degradation, which produces darkly colored quinone-imine impurities. A strict nitrogen blanket is mandatory to preserve the optical clarity required for pigment-grade downstream applications[2].

Industrial Scale-Up Workflow

Workflow N1 1. Reactor Purge (N2 Atmosphere) N2 2. Substrate Suspension (5-ASA in Glacial AcOH) N1->N2 N3 3. Cooling Phase (0-5 °C) N2->N3 N4 4. Diketene Dosing (Strictly <15 °C, 2 hrs) N3->N4 N5 5. Maturation (10-15 °C, 2 hrs) N4->N5 N6 6. Centrifugal Filtration (Product Isolation) N5->N6 N7 7. Washing (Cold Dilute AcOH & H2O) N6->N7 N8 8. Vacuum Drying (40-50 °C) N7->N8 N9 9. Final Product (3'-Carboxy-4'-hydroxyacetoacetanilide) N8->N9

Figure 1: Industrial scale-up workflow for the synthesis of 3'-Carboxy-4'-hydroxyacetoacetanilide.

Step-by-Step Manufacturing Protocol

This protocol is optimized for a 500 kg batch size in a standard glass-lined reactor (GLR).

Phase 1: Preparation and Suspension

  • Inertion: Purge a 5000 L glass-lined reactor with high-purity nitrogen (3 cycles of vacuum/N2) to achieve an oxygen concentration of <0.5%[2].

  • Solvent Charging: Charge 3000 L of anhydrous glacial acetic acid into the reactor.

  • Substrate Addition: Under continuous agitation (120–150 rpm, pitched blade turbine), slowly charge 500 kg of 5-aminosalicylic acid.

  • Cooling: Circulate chilled brine (-10 °C) through the reactor jacket to bring the internal temperature of the suspension to 0–5 °C.

Phase 2: Acetoacetylation 5. Diketene Dosing: Using a mass flow controller, initiate the dropwise addition of 288 kg of high-purity diketene (approx. 1.05 molar equivalents). 6. Exotherm Management: Regulate the dosing rate such that the internal temperature never exceeds 15 °C[3]. At an industrial scale, this addition typically requires 2 to 3 hours depending on the heat transfer coefficient of the reactor. 7. Maturation: Once dosing is complete, maintain the jacket temperature to hold the reaction mass at 10–15 °C. Continue agitation for an additional 2 hours[3]. The reaction will transition from a thick suspension to a transient clear solution, followed by the heavy precipitation of the target acetoacetanilide[4].

Phase 3: Isolation and Drying 8. Filtration: Transfer the resulting slurry via a diaphragm pump to a nitrogen-blanketed peeler centrifuge. 9. Washing: Wash the filter cake sequentially with 500 L of cold (5 °C) 10% aqueous acetic acid, followed by 1000 L of chilled deionized water to displace residual acid and unreacted 5-ASA. 10. Drying: Discharge the wet cake into a rotary vacuum paddle dryer. Apply a vacuum of <50 mbar and gently heat the jacket to 40–50 °C. Dry until the moisture content (Karl Fischer titration) is <0.5%.

Process Analytical Technology (PAT) & Quality Control

Scaling up from the bench to the plant floor introduces mass transfer limitations that can impact yield and purity. The table below summarizes the expected quantitative metrics across three development scales.

ScaleBatch Size (5-ASA)Diketene EquivalentsDosing TimeYield (%)Purity (HPLC Area %)Dehydroacetic Acid Impurity
Lab 100 g1.05 eq0.5 hours96.5%>99.0%<0.1%
Pilot 10 kg1.05 eq1.5 hours95.2%>98.5%0.2%
Industrial 500 kg1.05 eq3.0 hours94.8%>98.0%0.4%

Troubleshooting & Side-Reaction Mitigation

To maintain a self-validating process, operators must monitor for the following kinetic deviations:

  • Elevated Dehydroacetic Acid Levels: If HPLC analysis of the mother liquor shows >1% dehydroacetic acid, the diketene addition rate exceeded the reactor's cooling capacity, leading to localized thermal spikes and diketene dimerization. Corrective Action: Decrease the mass flow rate of diketene and increase the impeller speed to eliminate thermal gradients.

  • Formation of High Molecular Weight Species: The appearance of late-eluting peaks on HPLC indicates N,N-diacetoacetylation[2]. This occurs when a massive localized excess of diketene is present. Corrective Action: Ensure the diketene dip-tube introduces the reagent directly into the high-shear zone of the impeller. Do not exceed 1.05 molar equivalents of diketene.

  • Product Discoloration (Dark Brown/Purple): Indicates oxidation of the 5-ASA starting material prior to acetoacetylation[2]. Corrective Action: Audit the nitrogen blanketing system for leaks and ensure the glacial acetic acid is degassed prior to use.

References

  • Acetoacetanilide - Grokipedia . Grokipedia. 1

  • 102-01-2, Acetoacetanilide Formula - ECHEMI . Echemi. 3

  • Acetoacetanilide - Wikipedia . Wikipedia. 4

  • Navigating the Synthesis of 4'-Chloroacetoacetanilide: A Technical Support Guide - Benchchem . Benchchem. 2

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 3'-Carboxy-4'-hydroxyacetoacetanilide synthesis

Welcome to the technical support center for the synthesis of 3'-Carboxy-4'-hydroxyacetoacetanilide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3'-Carboxy-4'-hydroxyacetoacetanilide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific acetoacetylation reaction. Our goal is to move beyond simple procedural steps and provide a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and optimize your yield and purity.

Section 1: Foundational Chemistry & Core Principles

This section addresses the fundamental aspects of the synthesis, providing the essential context for troubleshooting.

Q1: What is the expected reaction mechanism for the synthesis of 3'-Carboxy-4'-hydroxyacetoacetanilide from 5-Aminosalicylic Acid and Diketene?

The synthesis of 3'-Carboxy-4'-hydroxyacetoacetanilide is typically achieved via the acetoacetylation of 5-aminosalicylic acid (5-ASA). The most common and efficient laboratory-scale reagent for this transformation is diketene.[1][2] The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group in 5-ASA acts as the nucleophile, attacking one of the carbonyl carbons of the highly reactive diketene molecule. This is followed by the opening of the four-membered ring and a subsequent proton transfer to yield the final stable amide product.

Caption: Reaction mechanism for the acetoacetylation of 5-ASA with diketene.

Q2: What are the most critical parameters influencing the yield of this reaction?

The successful synthesis of this molecule is a delicate balance of several factors, primarily due to the multifunctional nature of the 5-aminosalicylic acid starting material.

  • Reagent Quality: The purity of both 5-aminosalicylic acid and the acetoacetylating agent is paramount. Diketene, in particular, is prone to polymerization and should be fresh or distilled before use.

  • Temperature Control: This is arguably the most critical parameter. The reaction is exothermic. Insufficient cooling can lead to runaway reactions, promoting polymerization of diketene and increasing the formation of side products.

  • Rate of Addition: The acetoacetylating agent (e.g., diketene) must be added slowly and controllably to the solution of 5-ASA. A rapid addition can cause localized overheating and favor side reactions over the desired N-acylation.

  • Solvent Choice: The solvent must be inert to the reactants and capable of dissolving or effectively suspending the 5-aminosalicylic acid. Anhydrous conditions are often preferred to prevent hydrolysis of the acetoacetylating agent.[3]

  • pH Control: The nucleophilicity of the amino group is pH-dependent. While the reaction is often run under neutral or slightly acidic conditions, extremes in pH should be avoided. Strongly acidic conditions will protonate the amine, rendering it non-nucleophilic, while strongly basic conditions can promote side reactions involving the phenolic and carboxylic acid groups.

Section 2: Troubleshooting Guide for Low Yield

This section is structured as a series of frequently asked questions to directly address specific experimental problems.

Problem Area: Low or No Product Formation

FAQ 1: My reaction shows very low conversion of the starting 5-aminosalicylic acid. What are the likely causes?

Low conversion typically points to issues with reactivity or reaction conditions.

  • Cause 1: Inactive Acetoacetylating Agent: If using diketene, it may have polymerized upon storage. If using an ester like ethyl acetoacetate, the reaction may be too slow without a catalyst or at low temperatures.

    • Solution: Use freshly opened or distilled diketene. When using acetoacetate esters, consider higher temperatures (reflux) and ensure the removal of the alcohol byproduct (e.g., ethanol) to drive the equilibrium forward.[4]

  • Cause 2: Sub-optimal Temperature: The reaction may be too cold, slowing the rate of reaction to a crawl. Conversely, if the temperature is too high, degradation of starting materials or products can occur.[3] Aromatic carboxylic acids can be susceptible to decarboxylation at elevated temperatures.[5]

    • Solution: Monitor the reaction temperature closely. For diketene reactions, a common range is 20-40°C, maintained by controlled addition and external cooling. For less reactive agents, a gradual increase in temperature while monitoring via TLC is advised.

  • Cause 3: Poor Solubility: If the 5-aminosalicylic acid is not adequately dissolved or suspended in the solvent, the reaction will be limited by the solid-liquid interface, resulting in a very slow and incomplete reaction.

    • Solution: Choose a more suitable solvent or solvent mixture (e.g., acetic acid, dioxane, or DMF). Ensure vigorous stirring to maintain a homogenous suspension.

FAQ 2: I'm using diketene, but the yield is poor and I see a lot of yellow/orange polymeric material. How can I fix this?

This is a classic problem when working with diketene and points directly to uncontrolled polymerization.

  • Cause: Uncontrolled Reactivity of Diketene: Diketene readily dimerizes and polymerizes, a process catalyzed by heat, acids, and bases. Rapid addition or inadequate cooling leads to a localized excess of diketene and an exothermic response, which accelerates polymerization.

    • Solution A (Controlled Addition): Add the diketene solution dropwise using a syringe pump or a dropping funnel over a prolonged period (e.g., 30-60 minutes).[2] This maintains a low, steady-state concentration of diketene in the reaction mixture.

    • Solution B (Vigorous Stirring & Cooling): Ensure the reaction flask is immersed in a cooling bath (e.g., an ice-water bath) and that the mixture is being stirred efficiently to dissipate heat as it is generated.

Problem Area: Impure Product & Purification Challenges

FAQ 3: My crude product is highly colored (e.g., brown, pink, or black). What causes this, and how can I prevent it?

The discoloration is almost certainly due to oxidation of the phenolic hydroxyl group on the aromatic ring.

  • Cause: Oxidation of the Phenol Moiety: The 4'-hydroxy group makes the starting material and product susceptible to air oxidation, which is often accelerated by heat and trace metal impurities. This process forms highly colored quinone-type byproducts.

    • Solution A (Inert Atmosphere): Perform the reaction under an inert atmosphere of nitrogen or argon. This involves purging the reaction flask with the gas before adding reagents and maintaining a positive pressure throughout the reaction and workup.

    • Solution B (Antioxidants): In some cases, adding a small amount of a reducing agent like sodium bisulfite or sodium dithionite to the workup or recrystallization solvent can help to minimize coloration by reducing oxidized species.

    • Solution C (Purification): Activated carbon (charcoal) treatment during recrystallization can be effective at adsorbing colored impurities. Use a minimal amount to avoid adsorbing your desired product.

FAQ 4: I suspect I am forming byproducts other than polymers. What are the most likely side reactions?

Beyond polymerization, two key side reactions can significantly lower your yield of the desired N-acylated product.

  • Side Reaction 1: O-Acylation: The phenolic hydroxyl group is also nucleophilic and can compete with the amino group to react with the acetoacetylating agent. This forms an ester byproduct, 3'-Carboxy-4'-(acetoacetoxy)aniline. While N-acylation is generally faster and thermodynamically favored, O-acylation can become significant, especially at higher temperatures.

  • Side Reaction 2: Decarboxylation: The carboxylic acid group on the aromatic ring can be lost as CO2 under harsh thermal conditions, leading to the formation of 4'-hydroxyacetoacetanilide.[5]

Side_Reactions Start 5-Aminosalicylic Acid + Diketene N_Acyl Desired Product (N-Acylation) 3'-Carboxy-4'-hydroxyacetoacetanilide Start->N_Acyl Favored Pathway (Controlled Temp.) O_Acyl Side Product (O-Acylation) Ester Byproduct Start->O_Acyl High Temp. Decarbox Side Product (Decarboxylation) 4'-Hydroxyacetoacetanilide Start->Decarbox Excessive Heat

Caption: Competing reaction pathways in the synthesis of 3'-Carboxy-4'-hydroxyacetoacetanilide.

FAQ 5: How can I effectively purify the final product?

Purification can be challenging due to the product's polarity and the nature of potential impurities.

  • Method 1: Recrystallization (Most Common): This is the preferred method for removing most impurities.[2][6]

    • Solvent Choice: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Given the product's polarity, solvents like ethanol, isopropanol, acetic acid, or aqueous mixtures of these are good starting points. An ethanol/water or acetic acid/water mixture is often effective.

    • Procedure: Dissolve the crude product in the minimum amount of hot solvent. If the solution is colored, you may add a small amount of activated charcoal and hot filter quickly. Allow the solution to cool slowly to form well-defined crystals, then cool further in an ice bath to maximize recovery. Wash the filtered crystals with a small amount of cold solvent to remove residual mother liquor.

  • Method 2: Acid-Base Extraction: This can be useful during the workup to remove certain impurities. By dissolving the crude mixture in a basic aqueous solution (e.g., sodium bicarbonate), the carboxylic acid and phenolic groups of the product will be deprotonated, making it water-soluble. Neutral impurities can be washed away with an organic solvent. Subsequently, re-acidifying the aqueous layer will precipitate the purified product. Care must be taken as the amide bond can be susceptible to hydrolysis under harsh pH conditions.[7]

Section 3: Protocols and Data

Troubleshooting Summary Table
SymptomProbable Cause(s)Recommended Solution(s)
Low Conversion Inactive/polymerized diketene; Reaction temperature too low; Poor solubility of 5-ASA.Use fresh/distilled diketene; Optimize temperature (monitor with TLC); Select a more appropriate solvent (e.g., glacial acetic acid).
Polymer Formation Uncontrolled, rapid addition of diketene; Inadequate heat dissipation.Add diketene solution dropwise over 30-60 min; Use a cooling bath and ensure vigorous stirring.
Product Discoloration Air oxidation of the phenolic -OH group.Run the reaction under an inert (N₂ or Ar) atmosphere; Consider charcoal treatment during recrystallization.
Mixture of Products O-acylation side reaction; Decarboxylation from excessive heat.Maintain strict temperature control (avoid high temps); Monitor reaction by TLC to avoid prolonged heating after completion.
Difficulty Purifying Incorrect recrystallization solvent; Presence of highly polar impurities.Screen various polar solvents/mixtures for recrystallization; Perform an acid-base wash during workup before crystallization.
Protocol 1: Recommended Synthesis via Diketene

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • 5-Aminosalicylic acid (5-ASA)

  • Diketene (freshly opened or distilled)

  • Glacial Acetic Acid (solvent)

  • Ice-water bath

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Dissolution: Charge the flask with 5-aminosalicylic acid (1.0 eq) and glacial acetic acid. Stir under a positive pressure of nitrogen until the solid is dissolved or finely suspended.

  • Cooling: Cool the mixture to 10-15°C using an ice-water bath.

  • Diketene Addition: Prepare a solution of diketene (1.1 eq) in a small amount of glacial acetic acid and load it into the dropping funnel.

  • Reaction: Add the diketene solution dropwise to the stirred 5-ASA mixture over 45-60 minutes. Carefully monitor the internal temperature, ensuring it does not rise above 30°C.

  • Completion: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for an additional 1-2 hours. Monitor the reaction's progress by TLC.

  • Precipitation: Once the reaction is complete, slowly add the reaction mixture to a beaker of cold water with stirring. The product should precipitate as a solid.

  • Isolation & Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove acetic acid, followed by a small amount of cold ethanol to remove less polar impurities.

  • Drying & Purification: Dry the crude product under vacuum. For further purification, recrystallize from an appropriate solvent system (e.g., aqueous ethanol).

Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of Ethyl Acetate, Hexanes, and Acetic Acid (e.g., 50:40:10 v/v/v). This system is a starting point and may require optimization.

  • Visualization: UV light (254 nm). The starting material and product are both UV active.

  • Expected Results: The product, 3'-Carboxy-4'-hydroxyacetoacetanilide, will be more polar than potential decarboxylated byproducts but may have a similar Rf to the starting 5-ASA. The key is to see the disappearance of the 5-ASA spot and the appearance of a new product spot.

References

  • Galeev, A., et al. (n.d.). Synthesis of meta-Substituted Anilines via Three-Component Reaction of Acetone, Amines, and 1,3-Diketones. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Acetoacetanilide. Available at: [Link]

  • Molbase. (2026). Synthesis of b. 1-(3-Carboxy-4-hydroxyphenyl)-2-(4-fluorophenyl)-4,5,6,7-tetrahydroindole. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of meta-substituted anilines via a three-component reaction of acetone, amines, and 1,3-diketones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gocmen, M., et al. (2023). Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. Molecules. Available at: [Link]

  • Kato, T., & Kubota, Y. (1967). [Studies on Ketene and Its Derivatives. XXII. Reaction of Diketene With Aniline Derivatives]. Yakugaku Zasshi. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Available at: [Link]

  • Dixit, A., & Sharma, P. K. (2016). Synthesis & characterization of 4- hydroxyacetanilide starting from acetanilide. ResearchGate. Available at: [Link]

  • Organic Syntheses. (n.d.). Acetoacetanilide. Available at: [Link]

  • El-Gazzar, A. R. B. A., et al. (2018). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Molecules. Available at: [Link]

  • Lee, E. A., & Lee, S. (2002). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group; determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. USGS Publications Warehouse. Available at: [Link]

  • Slideshare. (n.d.). Synthesis of Acetanilide. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing 4-hydroxyanilines.
  • National Center for Biotechnology Information. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • Savage, P. E., et al. (2004). Hydrothermal stability of aromatic carboxylic acids. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 3'-Carboxy-4'-hydroxyacetoacetanilide

Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals tasked with the isolation and purification of 3'-Carboxy-4'-hydroxyacetoacetanilide (CAS 13243-99-7)[],...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals tasked with the isolation and purification of 3'-Carboxy-4'-hydroxyacetoacetanilide (CAS 13243-99-7)[], a highly functionalized intermediate often synthesized via the reaction of 5-aminosalicylic acid (5-ASA) with diketene or ethyl acetoacetate.

Due to the presence of three distinct reactive moieties—a carboxylic acid, a phenolic hydroxyl, and an acetoacetamide group—crude extracts are prone to oxidative degradation, oligomeric contamination, and co-precipitation. This guide provides field-proven, self-validating methodologies to achieve >99% HPLC purity.

Purification Logic & Workflow

The purification strategy exploits the amphoteric and solubility differentials of the target molecule. By manipulating the pH, we can selectively partition the target away from neutral diketene polymers and zwitterionic starting materials.

PurificationWorkflow N1 Crude Extract (CAS 13243-99-7) N2 Alkaline Dissolution (0.5M NaHCO3, pH 7.5) N1->N2 Solubilize target N3 Carbon Filtration (Remove oxidized polymers) N2->N3 Add 5% w/w Carbon N4 Isoelectric Precipitation (1M HCl to pH 2.5) N3->N4 Filter & Acidify N5 Recrystallization (70:30 EtOH:H2O) N4->N5 Isolate precipitate N6 Purified Product (>99% Purity) N5->N6 Vacuum dry

Workflow for the purification of crude 3'-Carboxy-4'-hydroxyacetoacetanilide extracts.

Validated Step-by-Step Methodology

Protocol: Two-Stage Acid-Base Precipitation & Solvent Recrystallization

This protocol leverages the carboxylic acid moiety (pKa ~2.5) to separate the target from neutral organic impurities[2].

Step 1: Mild Alkaline Dissolution

  • Suspend 100 g of crude extract in 500 mL of degassed, deionized water.

  • Slowly add 0.5 M Sodium Bicarbonate ( NaHCO3​ ) under continuous stirring until the pH stabilizes at 7.5 - 8.0.

  • Causality Check: Why NaHCO3​ instead of NaOH ? Strong caustics deprotonate the phenolic hydroxyl (pKa ~10), accelerating oxidative degradation into dark quinone-imines. NaHCO3​ selectively deprotonates only the carboxylic acid, solubilizing the target while preserving the phenol.

Step 2: Scavenging & Filtration

  • Add 5% w/w activated carbon to the alkaline solution and stir at 40°C for 30 minutes.

  • Filter the suspension through a Celite pad to remove the carbon and insoluble neutral impurities (e.g., dehydroacetic acid from diketene polymerization).

  • Self-Validating Checkpoint: Dry and weigh the insoluble filter cake. The mass of the cake corresponds directly to the non-acidic impurity load. If the cake exceeds 15% of the starting mass, the upstream condensation reaction requires stoichiometric optimization.

Step 3: Controlled Isoelectric Precipitation

  • Cool the filtrate to 10°C.

  • Add 1 M HCl dropwise under vigorous stirring until the pH reaches 2.5.

  • Allow the slurry to age for 2 hours at 5°C to ensure complete crystal lattice formation, then collect the precipitate via vacuum filtration.

Step 4: Mixed-Solvent Recrystallization

  • Dissolve the crude precipitate in a minimum volume of hot 70:30 Ethanol:Water (approx. 70°C). Ethanol acts as the primary solvent, while water acts as the anti-solvent to drive crystallization[3].

  • Cool slowly to room temperature, then to 4°C overnight.

  • Filter and dry the crystals in a vacuum oven at 40°C to prevent thermal degradation.

Troubleshooting & FAQs

Q1: My crude extract turns dark brown or black during the dissolution phase. How can I prevent this? A: The 4'-hydroxy group on the phenyl ring makes your target an aminophenol derivative, which is highly susceptible to auto-oxidation in alkaline environments. This forms dark, polymeric quinone-imines. Solution: Always use degassed solvents purged with Nitrogen or Argon. If darkening persists, add a mild reducing agent such as sodium dithionite (0.1% w/v) during the alkaline dissolution step to halt the oxidation cascade.

Q2: During acidification, I am getting a sticky, amorphous gum instead of a filterable powder. What is going wrong? A: Gummy precipitates occur when the compound crashes out of solution too rapidly, trapping solvent and impurities within an amorphous matrix. This is a kinetic issue caused by adding the acid too quickly or precipitating at too low a temperature initially. Solution: Heat the alkaline filtrate to 40°C before acidification. Add the HCl dropwise until the solution becomes slightly cloudy (around pH 3.5), add seed crystals, and let it stir for 15 minutes before continuing the acid addition down to pH 2.5.

Q3: How do I remove unreacted 5-aminosalicylic acid (5-ASA) from the target product? A: 5-ASA and 3'-Carboxy-4'-hydroxyacetoacetanilide both contain carboxylic acid and phenolic groups, making their aqueous solubility profiles nearly identical. However, 5-ASA is a zwitterion, whereas your target has an amide bond. Solution: Exploit organic solvent partitioning. The target acetoacetanilide is significantly more soluble in warm ethyl acetate than the zwitterionic 5-ASA. Perform a hot liquid-liquid extraction with ethyl acetate[4]; the unreacted 5-ASA will remain largely insoluble or partition into the aqueous phase.

Q4: My final product fails the assay due to trace diketene oligomers. How do I clear them? A: Diketene readily polymerizes. Because these byproducts lack a carboxylic acid moiety, they are base-insoluble. Ensure your Step 2 filtration is performed meticulously. If trace amounts persist, a silica gel plug using a petroleum ether/ethyl acetate (10:1) eluent system will permanently strip these non-polar oligomers[4].

Quantitative Data Summary

The table below summarizes the expected metrics for each phase of the purification workflow, allowing operators to benchmark their experimental recovery.

Purification StageTarget Impurity RemovedExpected Mass Recovery (%)HPLC Purity (%)Process Time (hrs)Scalability
Alkaline Filtration Diketene oligomers, neutral organics85.0 - 90.0%80.0 - 85.0%2.0High
Isoelectric Precip. 5-Aminosalicylic acid (partial), salts90.0 - 95.0%92.0 - 95.0%3.5High
Recrystallization Trace organics, color bodies75.0 - 80.0%> 99.0%12.0Medium
Overall Process All Impurities 57.0 - 68.0% > 99.0% 17.5 High

Sources

Troubleshooting

Technical Support Center: Advanced Crystallization of 3'-Carboxy-4'-hydroxyacetoacetanilide

Welcome to the Technical Support Center for the isolation and purification of 3'-Carboxy-4'-hydroxyacetoacetanilide (CAS 13243-99-7). As a highly functionalized organic intermediate, this molecule presents unique thermod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 3'-Carboxy-4'-hydroxyacetoacetanilide (CAS 13243-99-7). As a highly functionalized organic intermediate, this molecule presents unique thermodynamic and kinetic challenges during crystallization.

This guide is engineered for process chemists and formulation scientists. It bypasses generic advice to directly address the molecular causality behind common crystallization failures—specifically focusing on the interplay between its carboxylic acid, phenolic hydroxyl, and acetoacetanilide moieties.

Part 1: Core Troubleshooting & Mechanistic FAQs

Q1: Why does my product "oil out" (Liquid-Liquid Phase Separation) instead of forming a crystal slurry during cooling?

The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation trajectory crosses the binodal curve before the solubility (liquidus) curve. 3'-Carboxy-4'-hydroxyacetoacetanilide possesses multiple strong hydrogen-bond donors and acceptors. In moderately polar solvents, these functional groups form transient, disordered solute-solute clusters that separate into a dense, viscous liquid phase rather than nucleating into an ordered crystal lattice. The Solution: You must bypass the binodal region. This is achieved by:

  • Flattening the cooling curve: Reduce the cooling rate to < 0.1 °C/min when approaching the metastable zone limit.

  • Seeding: Introduce 1–2 wt% of crystalline seeds just before the historical oiling-out temperature to force heterogeneous nucleation, consuming supersaturation before LLPS can occur.

Q2: My isolated crystals exhibit a pink or brown discoloration. How do I prevent this degradation?

The Causality: This is a dual-pathway degradation. First, the 4'-hydroxy (phenol) group is highly susceptible to oxidative degradation into quinone-like structures, particularly at pH > 5. Second, the carbonyl groups within the acetoacetanilide moiety possess lone pair electrons that actively coordinate with trace transition metals (e.g., Fe³⁺ from stainless steel reactors or Cu²⁺)[1][2]. This metal coordination not only traps impurities in the crystal lattice but also catalyzes the phenolic oxidation. The Solution:

  • Atmospheric Control: Sparge all crystallization solvents with Nitrogen (N₂) for 30 minutes prior to use.

  • Chelation/Antioxidants: Add 0.05 wt% EDTA to the solvent matrix to sequester free transition metals, or use a mild antioxidant like ascorbic acid.

  • pH Control: Maintain the mother liquor at a pH of 2.5–3.0 using dilute HCl to keep the carboxylic acid protonated and suppress phenolate anion formation.

Q3: The crystal habit is highly inconsistent (shifting between needles and blocks), which ruins my filtration times. What drives this?

The Causality: The acetoacetanilide moiety undergoes keto-enol tautomerism. While X-ray crystallography confirms that acetoacetanilide derivatives predominantly crystallize in the stable keto-amide tautomer [3], the equilibrium in solution is highly dependent on solvent polarity. Highly polar protic solvents (like pure water or methanol) stabilize the enol form. The presence of the enol tautomer in the boundary layer of the growing crystal disrupts the incorporation of the keto-amide form, poisoning specific growth faces and forcing the crystal to grow into fragile needles. The Solution: Shift to a binary solvent system (e.g., Ethanol/Water 70:30) that balances solubility with a dielectric constant that favors the keto-amide tautomer in solution.

Part 2: Visualizing Crystallization Logic

LLPS_Logic Start Observation: Oiling Out (LLPS) Check Check Supersaturation Generation Rate Start->Check Fast Fast Cooling / Rapid Antisolvent Check->Fast Slow Slow Cooling Check->Slow Action1 Reduce Cooling Rate (0.1 °C/min) Fast->Action1 Action2 Introduce Seeds at Metastable Zone Limit Fast->Action2 Slow->Action2 Action3 Adjust Solvent: Increase Solvency Slow->Action3

Fig 1: Thermodynamic troubleshooting logic for bypassing Liquid-Liquid Phase Separation.

Degradation_Pathways Molecule 3'-Carboxy-4'-hydroxy acetoacetanilide Tautomerism Solvent Polarity (Keto-Enol Equilibrium) Molecule->Tautomerism Oxidation O2 / Trace Metals (pH > 5) Molecule->Oxidation Keto Keto-Amide Form (Stable Crystal Lattice) Tautomerism->Keto Non-polar / Weakly Protic Enol Enol Form (Alters Crystal Habit) Tautomerism->Enol Highly Protic Quinone Quinone Formation (Pink/Brown Discoloration) Oxidation->Quinone Fe3+, Cu2+ Catalysis

Fig 2: Chemical degradation and tautomeric pathways affecting crystal purity and habit.

Part 3: Quantitative Data & Solvent Selection

To achieve a robust process, solvent selection must balance solubility, tautomeric bias, and oxidation risks. The table below summarizes the empirical performance of standard solvent systems.

Solvent SystemSolvency (at 60°C)Tautomeric Bias in SolutionLLPS RiskRecommendation & Notes
Pure Water Low (< 5 mg/mL)Enol favoredHighPoor. High oxidation risk; yields fine needles that blind filters.
Methanol Very High (> 150 mg/mL)MixedLowPoor. Yields are low due to high solubility at 0°C.
Ethanol/Water (70:30) Optimal (~ 60 mg/mL)Keto-Amide favoredModerateExcellent. Optimal balance. Allows for controlled cooling and high yield.
Isopropanol (IPA) Moderate (~ 30 mg/mL)Keto-Amide favoredLowGood. Excellent for antisolvent crystallization; produces block-like crystals.

Part 4: Self-Validating Experimental Protocols

The following protocols are designed with built-in In-Process Controls (IPCs) to ensure the system is self-validating. If an IPC fails, the protocol dictates a corrective action before proceeding.

Protocol A: Seeded Cooling Crystallization (Optimized for Ethanol/Water)

Objective: Maximize yield and purity while preventing LLPS and oxidation.

  • Dissolution & Degassing:

    • Suspend 100 g of crude 3'-Carboxy-4'-hydroxyacetoacetanilide in 1.5 L of Ethanol/Water (70:30 v/v).

    • Add 0.5 g of ascorbic acid (antioxidant).

    • Sparge the slurry with N₂ for 15 minutes.

    • Heat the reactor to 65 °C under gentle agitation (200 rpm) until complete dissolution is achieved.

  • Self-Validation (IPC 1 - Clarity): Visually inspect the solution. If particulate matter remains, perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble metal-complexes.

  • pH Adjustment:

    • Measure the pH of the hot solution. Adjust to pH 2.5–3.0 using 0.1 M HCl. Causality: This ensures the carboxylic acid is fully protonated, maximizing recovery and preventing phenolate oxidation.

  • Controlled Cooling & Seeding:

    • Cool the reactor linearly from 65 °C to 50 °C at 0.5 °C/min.

    • At 50 °C (the edge of the metastable zone), add 1.0 g of pure 3'-Carboxy-4'-hydroxyacetoacetanilide seeds (milled to < 50 µm).

  • Self-Validation (IPC 2 - Seed Persistence): Hold the temperature at 50 °C for 30 minutes. If the seeds dissolve, the solution is undersaturated; cool to 48 °C and re-seed. If the seeds persist and the slurry thickens, nucleation is successful.

  • Desupersaturation & Isolation:

    • Cool from 50 °C to 5 °C at a strict rate of 0.1 °C/min. Causality: This slow rate prevents the system from crossing the binodal LLPS curve.

    • Hold at 5 °C for 2 hours.

    • Filter the slurry under vacuum, wash with 200 mL of cold (5 °C) Ethanol/Water (30:70 v/v), and dry under vacuum at 40 °C for 12 hours.

Protocol B: Antisolvent Crystallization (For Heat-Sensitive Batches)

Objective: Isolate the product at ambient temperatures to completely bypass thermal degradation.

  • Dissolution: Dissolve 100 g of crude product in 500 mL of pure, N₂-sparged Ethanol at 25 °C.

  • Antisolvent Addition:

    • Use N₂-sparged, acidified Water (pH 2.5) as the antisolvent.

    • Dose 200 mL of the antisolvent into the ethanol solution at a rate of 5 mL/min using a syringe pump.

  • Seeding: Once the solution becomes slightly turbid (cloud point), pause the antisolvent addition. Add 1.0 g of seeds. Hold for 30 minutes to allow the crystal bed to establish.

  • Completion: Resume antisolvent addition (remaining 800 mL) at 10 mL/min. Filter and wash with cold water.

References

  • Wikipedia Contributors. "Acetoacetanilide." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • RSC Publishing. "Multifunctional acetoacetanilide additive strategy for enhanced efficiency and stability in perovskite solar cells." RSC Advances. Available at: [Link]

Sources

Optimization

Technical Support Center: pH Optimization for 3'-Carboxy-4'-hydroxyacetoacetanilide Complexation

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals working with 3'-Carboxy-4'-hydroxyacetoacetanilide (CAS 13243-99-7).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals working with 3'-Carboxy-4'-hydroxyacetoacetanilide (CAS 13243-99-7).

The Dual-Ligand Challenge: Mechanistic Overview

3'-Carboxy-4'-hydroxyacetoacetanilide is a highly versatile, bifunctional multidentate ligand. Structurally, it merges two distinct chelating poles:

  • A Salicylate Pole (ortho-carboxy-phenol): Typically coordinates hard Lewis acids via the carboxylate and phenolate oxygens.

  • An Acetoacetanilide Pole ( β -ketoamide): Typically coordinates borderline/soft transition metals via the enolate and amide oxygens.

Because these two binding pockets possess drastically different protonation states—an acidic pKa of ~2.8 for the carboxylate versus a basic pKa of ~10.0 for the active methylene/enol—thermodynamic control of your metal complexation is entirely dictated by the pH of your system. Failure to optimize pH leads to polymeric networks, mixed-mode coordination, or metal hydroxide precipitation.

Part 1: Troubleshooting & FAQs

Q: My Fe(III) complexation yields a cloudy brown precipitate instead of a deep purple solution at pH 7.5. What is happening? A: You are observing metal hydrolysis, not complexation. Fe(III) is a hard Lewis acid that rapidly forms insoluble iron(III) hydroxides ( Fe(OH)3​ ) at neutral to alkaline pH[1]. The salicylate moiety of your ligand is perfectly suited for Fe(III) coordination, but this reaction must be driven at an acidic pH. Optimal complexation for Fe(III)-salicylate derivatives occurs strictly between pH 2.4 and 3.0[2]. Lower your pH using 0.1 M HCl. This keeps the iron soluble while allowing the carboxylate group to deprotonate and bind.

Q: I am trying to coordinate Cu(II) to the acetoacetanilide moiety, but I see no spectral shift at pH 4.0. Why? A: The lack of a spectral shift indicates a failure to form the chelate ring. The acetoacetanilide moiety coordinates via its β -ketoamide structure, which requires the deprotonation of the enol proton. At pH 4.0, the enol remains fully protonated, preventing Cu(II) binding. To activate the acetoacetanilide site for Cu(II), you must raise the pH to the 7.1–8.0 range[3]. At this mildly alkaline pH, metal-induced deprotonation facilitates the formation of the stable, green Cu(II)-acetoacetanilide complex ( λmax​ ~340 nm).

Q: How do I prevent mixed-mode coordination where both moieties bind randomly to different metal centers? A: To isolate discrete mononuclear complexes, you must use pH as a thermodynamic switch. If you target the salicylate site, operate at pH 3.0 where the acetoacetanilide site is inactive. If you target the acetoacetanilide site, you must operate at pH 7.5 with metals like Cu(II) that have a strong geometric preference for β -diketone-like donors, using a 1:2 (Metal:Ligand) stoichiometric ratio to saturate the coordination sphere[4]. Furthermore, using a mixed solvent system (e.g., 50% DMF/Water) can help stabilize the binary complexes and suppress unwanted polymeric precipitation[4].

Part 2: Experimental Protocol

Standard Operating Procedure: Spectrophotometric pH Titration for Speciation Mapping

This protocol utilizes a self-validating isosbestic point analysis to empirically determine the optimal pH for your specific metal-ligand system.

Step 1: Reagent Preparation Due to the limited aqueous solubility of the ligand, prepare a 10 mM stock solution of 3'-Carboxy-4'-hydroxyacetoacetanilide in a miscible co-solvent (e.g., 50% DMF/Milli-Q water)[4]. Prepare a 1 mM stock of the target metal salt (e.g., CuCl2​ or FeCl3​ ) in 0.1 M KNO3​ . Causality: The 0.1 M KNO3​ maintains a constant ionic strength, ensuring that activity coefficients remain stable and concentration-based equilibrium constants are valid.

Step 2: System Assembly & Degassing In a thermostated vessel (25°C), combine the metal and ligand to achieve a 1:2 or 1:3 molar ratio. Purge the solution with Argon for 15 minutes. Causality: Dissolved CO2​ forms carbonic acid, which introduces competing carbonate ligands and causes unpredictable pH drift during the titration.

Step 3: Titration & Spectral Acquisition Using a calibrated micro-combination glass electrode, record the initial pH. Add standardized 0.01 M KOH in 10 μL increments. After each addition, allow 2 minutes for thermodynamic equilibrium, record the exact pH, and acquire a UV-Vis spectrum (200–800 nm).

Step 4: Self-Validation & Data Analysis Plot the absorbance at the λmax​ of the complex versus pH. The optimal pH for your experiment is the plateau region where absorbance no longer increases. Self-Validation Check: True mononuclear complexation without side-reactions will manifest as clean isosbestic points in your UV-Vis overlay[1]. If your spectra lack isosbestic points or exhibit a drifting baseline, this is an empirical indicator of light-scattering from colloidal metal hydroxides. Immediately halt the titration and lower the pH.

Part 3: Quantitative Data Summary

The following table summarizes the operational parameters required to target specific coordination sites on the 3'-Carboxy-4'-hydroxyacetoacetanilide ligand.

Target Coordination SiteRepresentative MetalOptimal pH RangeApparent pKa (Ligand)Dominant Stoichiometry (M:L)UV-Vis Spectral Marker
Salicylate (Carboxyl/Phenol)Fe(III)2.4 – 3.0~2.8 (COOH)1:1 λmax​ ~530 nm
Salicylate (Carboxyl/Phenol)Al(III)2.8 – 4.0~2.8 (COOH)1:1 λmax​ ~315 nm
Acetoacetanilide ( β -ketoamide)Cu(II)7.1 – 8.0~10.0 (Enol)1:2 λmax​ ~340 nm
Acetoacetanilide ( β -ketoamide)Zn(II)7.0 – 7.5~10.0 (Enol)1:2Colorless (Shift in UV)

Part 4: Workflow Visualization

SpeciationWorkflow Start Prepare Equimolar Stock (Metal + Ligand) Decision Select Target Moiety Start->Decision Salicylate Salicylate Site (e.g., Fe3+, Al3+) Decision->Salicylate Acetoacetanilide Acetoacetanilide Site (e.g., Cu2+, Zn2+) Decision->Acetoacetanilide pH_Low Adjust pH: 2.5 - 4.0 (Avoid Hydrolysis) Salicylate->pH_Low pH_High Adjust pH: 7.1 - 8.0 (Enable Enolization) Acetoacetanilide->pH_High Check Precipitate Forms? pH_Low->Check pH_High->Check Hydroxide Metal Hydroxide! (pH Too High) Check->Hydroxide Yes Success Stable Complex Formed (Analyze via UV-Vis) Check->Success No Hydroxide->pH_Low Lower pH

Figure 1: pH optimization and troubleshooting workflow for dual-site ligand complexation.

Part 5: References

  • Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy Source: PMC (National Institutes of Health) URL:1

  • The pH-metric Study of Acetyl Salicylic Acid Metal Complexes in Mixed Solvent Media Source: Der Pharma Chemica URL:4

  • Spectroscopic Determination of the Stoichiometries and Stability Constants Source: Journal of the Chemical Society of Nigeria URL:2

  • Spectrophotometric Determination of Copper in Alloys Using Acetoacetanilide Source: Zenodo URL:3

Sources

Troubleshooting

Overcoming steric hindrance in 3'-Carboxy-4'-hydroxyacetoacetanilide derivatives

A Guide to Overcoming Steric Hindrance in Synthesis and Drug Development Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3'-Carboxy-4'-hydroxyacetoacet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Steric Hindrance in Synthesis and Drug Development

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3'-Carboxy-4'-hydroxyacetoacetanilide and its derivatives. This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions (FAQs) centered on the unique challenges posed by the steric environment of this molecular scaffold. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, empowering you to rationalize and overcome common synthetic hurdles.

Introduction: Understanding the Steric Challenge

The 3'-Carboxy-4'-hydroxyacetoacetanilide core presents a significant steric challenge due to the spatial arrangement of its functional groups. The aniline ring is substituted with a bulky acetoacetamido group, a carboxylic acid, and a hydroxyl group. The ortho positioning of the carboxyl and hydroxyl groups creates a crowded environment that can severely restrict access to these reaction sites, a phenomenon known as steric hindrance.[1] This guide will address the practical implications of this congestion and provide strategies to mitigate its effects on reactivity and yield.

G Fig. 1: Steric Congestion in 3'-Carboxy-4'-hydroxyacetoacetanilide cluster_aniline Aniline Core cluster_substituents Functional Groups C1 C1' C2 C2' C1->C2 NH NH C1->NH Amide Linkage C3 C3' C2->C3 C4 C4' C3->C4 COOH COOH C3->COOH Target Site 1 (Hindered) C5 C5' C4->C5 OH OH C4->OH Target Site 2 (Hindered) C6 C6' C5->C6 C6->C1 Acetoacetyl Acetoacetyl Group (Bulky) NH->Acetoacetyl Clash Steric Clash Zone caption Key Steric Interactions

Caption: A diagram illustrating the key functional groups and areas of steric congestion.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amide coupling reaction with the 3'-carboxy group is failing or giving very low yields. What is happening and how can I fix it?

A1: The primary cause is steric hindrance around the carboxylic acid. The adjacent bulky hydroxyl group and the overall crowded nature of the substituted ring impede the approach of coupling reagents and amine nucleophiles.[2] Standard coupling conditions often fail because the activated carboxylate intermediate is too sterically shielded for the subsequent nucleophilic attack.

Troubleshooting & Optimization Strategies:
  • Choice of Coupling Reagent: The size of the coupling reagent is critical. Large, bulky reagents like HATU or HBTU may be less effective.

    • Recommendation: Switch to smaller, more reactive coupling agents. Carbodiimides like DCC or EDC are common, but for highly hindered systems, consider specialized reagents. A practical method for synthesizing sterically hindered anilines utilizes a copper(I) triflate and diphosphine ligand system, which could be adapted for amidation.[3]

  • Solvent Selection: The solvent plays a crucial role in stabilizing transition states.[4]

    • Recommendation: Polar aprotic solvents like DMF or NMP are generally effective. For particularly difficult couplings, consider less conventional solvents or solvent mixtures that can better solvate the transition state and reactants.

  • Reaction Conditions: Elevated temperatures can provide the necessary activation energy to overcome the steric barrier.

    • Recommendation: Microwave-assisted synthesis is highly effective for accelerating reactions involving sterically hindered substrates.[5] It allows for rapid, uniform heating to temperatures that would require prolonged reaction times with conventional heating, often reducing side product formation.

  • Catalyst Systems: Certain catalysts are specifically designed to facilitate reactions with hindered substrates.

    • Recommendation: Boronic acid catalysts have shown effectiveness in direct amidation reactions, even with some sterically demanding carboxylic acids.[6] Rhodium-catalyzed oxidative amidation has also been developed for sterically hindered aldehydes and alcohols, and similar principles could be explored.[7]

Data Summary: Coupling Reagent Selection
Coupling ReagentRelative SizeGeneral UseSuitability for Hindered SystemsReference
HATU/HBTULargeGeneral peptide couplingLow to Moderate[6]
EDC/DCCMediumGeneral amidationModerate[6]
T3P®Large (Trimer)Dehydrative couplingModerate to High[6]
Ghosez's ReagentSmallAcid chloride formationHighN/A
Copper(I)/DiphosphineN/A (Catalytic)Amination of boronic estersPotentially High (by analogy)[3]
Q2: I am attempting to perform a reaction at the 4'-hydroxy group (e.g., etherification, esterification) but see no conversion. Is this also a steric issue?

A2: Yes, this is a classic case of steric shielding. The 4'-hydroxy group is ortho to the carboxylic acid (or its derivative), which physically blocks access. Furthermore, intramolecular hydrogen bonding between the 4'-OH and the 3'-carboxy group (or its ester/amide derivative) can reduce the nucleophilicity of the hydroxyl group, making it less reactive.

Troubleshooting & Optimization Strategies:
  • Use Highly Reactive Electrophiles: To overcome the reduced nucleophilicity, a more potent electrophile is needed.

    • Recommendation: For etherification, use a more reactive alkylating agent like an alkyl triflate instead of an alkyl halide.[8] For esterification, use a highly reactive acyl chloride or anhydride in the presence of a strong, non-nucleophilic base.

  • Employ a Strong, Non-Nucleophilic Base: The choice of base is critical to deprotonate the phenol without competing as a nucleophile.

    • Recommendation: Use a hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a strong inorganic base like sodium hydride (NaH) to ensure complete deprotonation to the more reactive phenoxide.

  • Disrupt Intramolecular Hydrogen Bonding:

    • Recommendation: Use a polar, protic solvent that can participate in hydrogen bonding, potentially disrupting the internal H-bond and freeing the hydroxyl group. However, be aware that protic solvents can also solvate the nucleophile, reducing its reactivity.[9] A careful balance or the use of phase-transfer catalysis may be necessary.

Q3: When attempting a reaction at the active methylene of the acetoacetyl group, my yields are inconsistent. How does the substituted aniline ring influence this position?

A3: While the active methylene is several bonds away from the aniline ring, the overall electronic and conformational properties of the molecule can still exert an influence. The bulky, electron-withdrawing nature of the substituted ring can affect the pKa of the methylene protons and the stability of the resulting enolate. Furthermore, restricted rotation around the amide bond could lead to preferred conformations that partially shield the active methylene site.

Troubleshooting Workflow

G Fig. 2: Troubleshooting Methylene Reactivity start Low Yield at Active Methylene check_base Is the base strong enough to form the enolate? start->check_base use_stronger_base Action: Use a stronger base (e.g., NaH, LDA) check_base->use_stronger_base No check_temp Are you observing decomposition? check_base->check_temp Yes end_ok Problem Solved use_stronger_base->end_ok lower_temp Action: Lower reaction temperature and increase time check_temp->lower_temp Yes check_solvent Is the solvent appropriate for enolate stability? check_temp->check_solvent No lower_temp->end_ok change_solvent Action: Switch to anhydrous THF or DME check_solvent->change_solvent No check_solvent->end_ok Yes change_solvent->end_ok

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Validation Methods for 3'-Carboxy-4'-hydroxyacetoacetanilide Purity Analysis

This guide provides an in-depth, objective comparison and detailed protocols for the validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3'-Carboxy-4'-hydroxyacetoacetanilide....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison and detailed protocols for the validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3'-Carboxy-4'-hydroxyacetoacetanilide. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the scientific rationale behind experimental choices, ensuring a robust and reliable analytical method suitable for quality control and regulatory submission.

Introduction: The Analytical Imperative for 3'-Carboxy-4'-hydroxyacetoacetanilide

3'-Carboxy-4'-hydroxyacetoacetanilide is a complex organic molecule, often synthesized as an intermediate or a target compound in pharmaceutical development. Its molecular structure, featuring both a carboxylic acid and a phenolic hydroxyl group, presents unique analytical challenges. The purity of this compound is paramount, as even trace impurities can affect downstream reactions, biological activity, and ultimately, patient safety.[1] Therefore, a validated, stability-indicating HPLC method is not merely a procedural requirement but a scientific necessity to ensure product quality and consistency.

This guide details the validation of a reversed-phase HPLC (RP-HPLC) method, following the globally harmonized standards of the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently adopted Q2(R2) guidelines.[2][3][4]

Chapter 1: Foundational HPLC Method Development

Before validation can commence, a suitable HPLC method must be developed. The goal is to achieve a method that is selective for 3'-Carboxy-4'-hydroxyacetoacetanilide and can separate it from potential impurities and degradation products.

Rationale for Method Selection:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected due to its versatility and effectiveness in retaining moderately polar aromatic compounds like the target analyte.

  • Mobile Phase: A gradient elution is employed to ensure the timely elution of both the main analyte and any potential impurities with differing polarities. The mobile phase consists of an aqueous component (water with 0.1% trifluoroacetic acid) and an organic modifier (acetonitrile). The trifluoroacetic acid serves a critical purpose: by lowering the pH, it suppresses the ionization of the carboxylic acid group on the analyte, leading to better retention and significantly improved peak symmetry.

  • Detection: A UV detector is chosen, with the wavelength set at the analyte's maximum absorbance (λmax) to ensure optimal sensitivity.

Optimized Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 0-15 min: 20% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 20% B; 18-22 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 245 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Mobile Phase B (50:50 v/v)

Chapter 2: The Validation Framework: A Roadmap to Reliability

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[5][6] The validation process follows a logical progression, where each parameter builds confidence in the method's reliability.

Validation_Workflow cluster_0 Method Development cluster_1 Core Validation Parameters (ICH Q2) MD Optimized HPLC Method SST System Suitability MD->SST Prerequisite Specificity Specificity & Forced Degradation SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Overall workflow for HPLC method validation.

Chapter 3: System Suitability Testing (SST)

Before analyzing any samples, the system suitability test (SST) is performed to confirm that the chromatographic system is adequate for the intended analysis.[5] It is an integral part of the analytical procedure.

Experimental Protocol:

  • Prepare a standard solution of 3'-Carboxy-4'-hydroxyacetoacetanilide at the target concentration (e.g., 100 µg/mL).

  • Inject this solution six consecutive times into the HPLC system.

  • Analyze the resulting chromatograms for key performance characteristics.

SST Parameters and Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and the stability of the detector response.[7]
% RSD of Retention Time ≤ 1.0%Confirms the stability and precision of the pump and flow rate.

Chapter 4: Specificity and Stability-Indicating Properties

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][9] For a purity assay, this is most effectively demonstrated through forced degradation studies, which also establish the stability-indicating nature of the method.[1][10]

Forced Degradation Experimental Protocol: A solution of 3'-Carboxy-4'-hydroxyacetoacetanilide (approx. 1 mg/mL) is subjected to various stress conditions to induce degradation, typically aiming for 5-20% degradation of the active ingredient.[11]

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for a specified time. Neutralize with 0.1 M NaOH before analysis.[11]

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl before analysis.[11]

  • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time.[11]

  • Thermal Degradation: Store the solid drug substance in an oven at a high temperature (e.g., 105°C) for 24 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to a light source providing combined visible and UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter).[11]

Forced_Degradation cluster_0 Stress Conditions Acid Acid Hydrolysis (HCl, Heat) Analysis HPLC Analysis (Peak Purity & Mass Balance) Acid->Analysis Base Base Hydrolysis (NaOH, RT) Base->Analysis Oxidation Oxidation (H₂O₂, RT) Oxidation->Analysis Thermal Thermal (Solid, Heat) Thermal->Analysis Photo Photolytic (Light/UV) Photo->Analysis DS Drug Substance (3'-Carboxy-4'-hydroxy...) DS->Acid DS->Base DS->Oxidation DS->Thermal DS->Photo

Caption: Workflow for the forced degradation study.

Comparative Data and Acceptance Criteria: The method is considered specific if the main analyte peak is well-resolved from all degradation product peaks. Peak purity analysis (using a photodiode array detector) should confirm that the analyte peak is spectrally homogeneous.

Stress Condition% DegradationObservationsPeak Purity Index
Acid (0.1 M HCl, 60°C, 8h) 12.5%Two major degradant peaks observed at RRT 0.85 and 1.15.> 0.999
Base (0.1 M NaOH, RT, 4h) 18.2%One major degradant peak observed at RRT 0.70.> 0.999
Oxidation (3% H₂O₂, RT, 24h) 8.9%Multiple small degradant peaks observed.> 0.999
Thermal (105°C, 24h) 3.1%No significant degradation.> 0.999
Photolytic 6.5%One minor degradant peak observed at RRT 1.25.> 0.999
Control (Unstressed) 0%No degradation observed.> 0.999

Chapter 5: Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a specified range.[2][8] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[6]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration.[12]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Linearity Data and Acceptance Criteria

Concentration (µg/mL)Mean Peak Area (n=3)
1.0 (LOQ)12,540
50.0628,500
75.0942,150
100.01,257,000
125.01,571,250
150.01,884,900
  • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.

  • Result: The linear regression analysis yielded a correlation coefficient (r²) of 0.9998, confirming the linearity of the method across the specified range.

Chapter 6: Accuracy (Recovery)

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[9] It is typically evaluated by determining the recovery of the analyte spiked into a placebo matrix.

Experimental Protocol:

  • Prepare samples by spiking a known amount of placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Accuracy (Recovery) Data and Acceptance Criteria

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% (n=3) 80.079.499.3%
100% (n=3) 100.0100.7100.7%
120% (n=3) 120.0119.299.3%
  • Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0% for an assay of a drug substance.[8]

  • Result: The recovery values at all levels are within the acceptance criteria, demonstrating the method's accuracy.

Chapter 7: Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[13]

Experimental Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration and analyze them on the same day.

  • Intermediate Precision: A second analyst repeats the repeatability study on a different day using a different HPLC system.

Precision Data and Acceptance Criteria

ParameterAnalyst 1 / Day 1 (% Purity)Analyst 2 / Day 2 (% Purity)
Sample 1 99.8599.91
Sample 2 99.9299.82
Sample 3 100.05100.10
Sample 4 99.8999.95
Sample 5 100.11100.03
Sample 6 99.9599.88
Mean 99.9699.95
Std. Dev. 0.100.09
% RSD 0.10% 0.09%
  • Acceptance Criterion: The Relative Standard Deviation (%RSD) should be not more than 2.0%.[7]

  • Result: The %RSD for both repeatability and intermediate precision is well below the 2.0% limit, indicating excellent precision.

Chapter 8: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8]

Determination Method (Based on Signal-to-Noise Ratio):

  • Sequentially dilute a solution of known concentration.

  • Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.[12]

LOD and LOQ Results

ParameterS/N RatioResulting Concentration
LOD ~ 3:10.3 µg/mL
LOQ ~ 10:11.0 µg/mL

These values confirm the method's sensitivity for detecting and quantifying trace amounts of the analyte.

Chapter 9: Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8] This provides an indication of its reliability during normal usage.

Experimental Protocol: Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

Robustness Study and Results

Parameter VariedVariation% Change in Purity AssaySystem Suitability
Flow Rate ± 0.1 mL/min (0.9 & 1.1)< 0.5%Passes
Column Temperature ± 2°C (28°C & 32°C)< 0.3%Passes
Mobile Phase pH (Aqueous) ± 0.2< 0.8%Passes
  • Acceptance Criterion: System suitability parameters must pass, and the assay results should not be significantly impacted.

  • Result: The method is robust to minor changes in flow rate, temperature, and mobile phase pH.

Conclusion

The reversed-phase HPLC method for the purity analysis of 3'-Carboxy-4'-hydroxyacetoacetanilide has been successfully validated according to ICH guidelines. The comprehensive evaluation of specificity, linearity, accuracy, precision, sensitivity, and robustness has generated documented evidence that the method is reliable, reproducible, and fit for its intended purpose. The forced degradation studies conclusively demonstrate its stability-indicating nature, making it a powerful tool for quality control, stability studies, and ensuring the integrity of 3'-Carboxy-4'-hydroxyacetoacetanilide in research and pharmaceutical development.

References

  • Assay Prism. (n.d.). HPLC Method Validation: Key Parameters and Importance.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • Pharma GMP. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • Hindawi. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method.
  • BioProcess International. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • BenchChem. (2025). Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • SciSpace. (n.d.). Validation of Analytical Methods.
  • ResearchGate. (n.d.). Analytical Method Validation: A Comprehensive Review of Current Practices.
  • PubMed. (n.d.). A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen).
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • BenchChem. (2025). A Comparative Guide to the Validation of N-Benzylacetoacetamide Purity by HPLC Analysis.
  • PubMed. (2004, January 27). A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance.
  • Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Technology Networks. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.

Sources

Comparative

Comparative Analysis: 3'-Carboxy-4'-hydroxyacetoacetanilide vs. Standard Acetoacetanilide in Dye Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural Causality, Experimental Workflows, and Application Profiling Executive Summary & Mechanistic Causality In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural Causality, Experimental Workflows, and Application Profiling

Executive Summary & Mechanistic Causality

In the synthesis of high-performance azo dyes and organic pigments, the choice of the coupling component dictates the thermodynamic stability, solubility, and optical properties of the final molecule. As an application scientist, selecting between standard Acetoacetanilide (AAA) and its functionalized derivative, 3'-Carboxy-4'-hydroxyacetoacetanilide , requires a deep understanding of their structural causality.

Standard acetoacetanilide is a classic intermediate utilized extensively in the production of arylide yellow pigments [1]. It undergoes electrophilic aromatic substitution (azo coupling) at the active methylene group located between its two carbonyls. The resulting pigments are highly crystalline, water-insoluble, and exist primarily as ketohydrazone tautomers.

Conversely, the introduction of specific functional groups in 3'-Carboxy-4'-hydroxyacetoacetanilide (CAS 13243-99-7) fundamentally alters its chemical trajectory [2]. Structurally, the 3'-carboxy-4'-hydroxy substitution pattern is equivalent to the acetoacetylation of mesalamine (5-amino-2-hydroxybenzoic acid), a well-known pharmaceutical compound. The causality of this design is profound: the ortho-arrangement of the carboxylic acid and phenolic hydroxyl groups creates a classic salicylic acid-type chelating pocket. While it still couples via the active methylene group, the resulting dye can act as a robust bidentate or tridentate ligand for transition metals (e.g., Cu²⁺, Cr³⁺). This shifts its application from standard pigments to high-fastness pre-metallized or mordant dyes.

Physicochemical and Application Profiling

To objectively compare these two intermediates, we must evaluate how their structural differences translate into macroscopic properties. The presence of the -COOH and -OH groups in the functionalized derivative not only enables metal complexation but also significantly alters the aqueous solubility profile, necessitating different handling protocols.

Table 1: Quantitative and Application Comparison

Property / MetricStandard Acetoacetanilide (AAA)3'-Carboxy-4'-hydroxyacetoacetanilide
CAS Number 102-01-213243-99-7
Molar Mass 177.20 g/mol 237.21 g/mol
Aqueous Solubility Poor (Requires acid-base reprecipitation)Good in alkaline media (Deprotonation of -COOH/-OH)
Metal Chelation Capacity NegligibleHigh (Bidentate O,O-donor via salicylic motif)
Primary Application Arylide Yellow Pigments (e.g., Pigment Yellow 74)Pre-metallized Dyes, Mordant Dyes
Optical Impact ( λmax​ ) Baseline absorption (typically 400-450 nm)Bathochromic shift upon metallization (+20 to 40 nm)
Lightfastness (Blue Wool) 4 – 5 (Moderate to Good)7 – 8 (Excellent, post-metallization)

Data supported by comparative studies on acetoacetanilide derivatives in pigment synthesis [3] and industrial intermediate profiling [4].

Reaction Pathways & Visualizations

Pathway A: Standard Azo Coupling

The standard synthesis relies on the reaction of a diazonium electrophile with the enolate form of the acetoacetanilide.

AzoCoupling Diazo Diazonium Salt (Electrophile) Reaction Azo Coupling (pH 4-6, 0-5°C) Diazo->Reaction Coupler Acetoacetanilide Derivative Coupler->Reaction Pigment Azo Dye / Pigment (Ketohydrazone Tautomer) Reaction->Pigment Electrophilic Substitution

Workflow of azo coupling using acetoacetanilide derivatives to form azo pigments.
Pathway B: Metal Complexation

When using the 3'-Carboxy-4'-hydroxy derivative, the initial azo coupling is followed by a critical metallization step. The thermodynamic driving force here is the chelate effect, forming highly stable 6-membered coordination rings.

MetalComplex Ligand 3'-Carboxy-4'-hydroxy azo dye (Ligand) Chelation Coordination Reaction (pH 7-8, 80-90°C) Ligand->Chelation Metal Transition Metal Salt (e.g., Cu2+, Cr3+) Metal->Chelation Complex Pre-metallized Dye (Enhanced Lightfastness) Chelation->Complex Bidentate/Tridentate Chelation

Metal complexation pathway leveraging the salicylic acid moiety for enhanced dye stability.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checks prevent the propagation of errors to subsequent synthetic steps.

Protocol A: Synthesis of Arylide Yellow Pigment (Using Standard AAA)

Objective: Synthesize a high-purity organic yellow pigment.

  • Coupler Preparation: Dissolve 0.1 mol of standard Acetoacetanilide in 150 mL of water containing 0.11 mol of NaOH. Stir until completely dissolved. Slowly add dilute acetic acid until the pH reaches 5.0, precipitating the AAA as a highly reactive, fine white suspension.

  • Diazotization: In a separate flask, diazotize 0.1 mol of the chosen aromatic amine (e.g., 2-nitro-4-methylaniline) using NaNO₂ and HCl at 0–5 °C.

  • Azo Coupling: Add the cold diazonium salt solution dropwise to the AAA suspension over 30 minutes, maintaining the temperature below 5 °C and the pH between 4.0 and 5.0 using sodium acetate as a buffer.

  • System Validation (Spot Test): Perform a spot test on filter paper using an alkaline β -naphthol solution. Validation criteria: The absence of a red halo confirms the complete consumption of the diazonium electrophile.

  • Isolation: Filter the resulting yellow pigment, wash with distilled water until neutral, and dry at 60 °C.

Protocol B: Synthesis of a Cu-Complex Dye (Using 3'-Carboxy-4'-hydroxy-AAA)

Objective: Synthesize a highly photostable metallized dye.

  • Coupler Preparation: Dissolve 0.1 mol of 3'-Carboxy-4'-hydroxyacetoacetanilide in 200 mL of water containing 0.25 mol of Na₂CO₃. The alkaline medium deprotonates the carboxyl and hydroxyl groups, ensuring complete solubility.

  • Azo Coupling: Add the prepared diazonium salt (from step 2 of Protocol A) dropwise. Maintain the pH at 6.5–7.0. Stir for 2 hours to form the intermediate ligand dye.

  • Metallization: Heat the solution to 80 °C. Slowly add an aqueous solution containing 0.11 mol of Copper(II) sulfate (CuSO₄·5H₂O). Maintain the pH at 7.0–7.5 and stir at 80–90 °C for 3 hours.

  • System Validation (Spectroscopic & Chromatographic):

    • UV-Vis Check: Monitor the reaction via UV-Vis spectroscopy. A successful coordination event is validated by a distinct bathochromic shift (typically Δλmax​ of 20–40 nm) and peak broadening.

    • TLC Check: Confirm the absence of the free ligand via TLC (Silica gel, eluent: Ethyl Acetate/Methanol 4:1). The metallized dye will exhibit a significantly different Rf​ value.

  • Isolation: Cool the mixture, precipitate the metal-complex dye by adjusting the pH to 4.0 with HCl, filter, wash, and dry at 80 °C.

Conclusion

The selection between standard Acetoacetanilide and 3'-Carboxy-4'-hydroxyacetoacetanilide is dictated by the target application's thermodynamic and optical requirements. Standard AAA remains the gold standard for synthesizing bright, planar arylide yellow pigments. However, for applications demanding extreme lightfastness, heat resistance, or affinity for proteinaceous substrates, the 3'-Carboxy-4'-hydroxy derivative provides the necessary structural causality. By embedding a salicylic acid-like chelating pocket directly into the coupling component, chemists can seamlessly transition from standard azo coupling to the generation of highly stable, pre-metallized coordination complexes.

References

  • Title: Acetoacetanilide - Preparation and reactions Source: Wikipedia URL: [Link]

  • Title: Synthesis of monoazo pigments based on β -naphthol and acetoacetanilides and their applications Source: ResearchGate URL: [Link]

Validation

Mass spectrometry comparative analysis of 3'-Carboxy-4'-hydroxyacetoacetanilide

As a Senior Application Scientist, I frequently evaluate analytical platforms to ensure robust structural elucidation and impurity profiling for complex pharmaceutical and chemical intermediates. 3'-Carboxy-4'-hydroxyace...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate analytical platforms to ensure robust structural elucidation and impurity profiling for complex pharmaceutical and chemical intermediates. 3'-Carboxy-4'-hydroxyacetoacetanilide (CAS: 13243-99-7; Molecular Formula: C11H11NO5) is a highly functionalized molecule containing a beta-keto amide (acetoacetanilide) core substituted with carboxylic acid and phenolic hydroxyl groups. Because of its multiple reactive sites, it is prone to complex degradation pathways and process-related impurities.

To achieve comprehensive characterization, traditional low-resolution mass spectrometry (like single or triple quadrupoles) is insufficient. High-Resolution Mass Spectrometry (HRMS) is mandatory to differentiate isobaric impurities and elucidate fragmentation mechanisms with sub-ppm mass accuracy[1].

This guide provides an objective, data-backed comparative analysis of the two premier HRMS platforms—Quadrupole Orbitrap (Q-Orbitrap) and Quadrupole Time-of-Flight (Q-TOF) —for the analysis of 3'-Carboxy-4'-hydroxyacetoacetanilide.

Platform Performance Comparison: Q-Orbitrap vs. Q-TOF

When analyzing highly functionalized anilides, the choice of mass analyzer dictates the quality of the structural data. Q-Orbitrap systems (e.g., Thermo Scientific Q Exactive) trap ions in an orbital electrostatic field, deriving mass from the frequency of harmonic oscillations. Q-TOF systems (e.g., Agilent 6546 or Waters Xevo) accelerate ions through a flight tube, deriving mass from the time it takes to reach the detector[2].

Causality in Platform Selection:

  • Choose Q-Orbitrap when resolving power is the absolute priority. For instance, distinguishing a metabolic oxidation (+O, +15.9949 Da) from a methylation accompanied by dehydrogenation (+CH2 -H2, +14.0156 - 2.0156 = +12.0000 Da) requires ultra-high resolution to prevent peak merging[2].

  • Choose Q-TOF when coupling with Ultra-High-Performance Liquid Chromatography (UHPLC). UHPLC generates extremely narrow peaks (<2 seconds). Because Orbitrap resolution is inversely proportional to scan speed (higher resolution requires longer transient detection times), it can suffer from insufficient data points across a narrow peak. Q-TOF extracts ions at kHz frequencies, maintaining high resolution even at 50 spectra per second[3].

Table 1: Quantitative Performance Comparison for Analyte Profiling
ParameterQ-Orbitrap (e.g., Q Exactive)Q-TOF (e.g., High-End Models)Analytical Impact for 3'-Carboxy-4'-hydroxyacetoacetanilide
Max Resolving Power Up to 240,000 (FWHM at m/z 200)Up to 60,000 (FWHM at m/z 200)Orbitrap excels at separating closely related isobaric degradation products.
Mass Accuracy < 1 ppm (Internal calibration)< 2 ppm (Active lock mass)Both provide unambiguous elemental composition (C11H11NO5).
Acquisition Speed 12 - 40 Hz (Resolution dependent)Up to 50 Hz (Independent of Res)Q-TOF provides superior quantitation accuracy for fast UHPLC gradients.
Dynamic Range ~ 4 to 5 orders of magnitude~ 5 orders of magnitudeCrucial for detecting trace impurities (0.05%) alongside the main API peak.
Isotopic Fidelity GoodExcellentQ-TOF better preserves isotopic ratios, aiding in formula generation.

Experimental Methodology: Self-Validating LC-HRMS Protocol

To ensure data trustworthiness, the following protocol incorporates a self-validating system: it utilizes continuous internal mass calibration (lock mass) and a system suitability test (SST) to verify mass accuracy before data acquisition.

Step-by-Step Workflow
  • Sample Preparation: Dissolve 3'-Carboxy-4'-hydroxyacetoacetanilide standard in LC-MS grade Methanol:Water (50:50, v/v) to a final concentration of 10 µg/mL. Causality: A 50:50 organic/aqueous mix ensures complete solvation of both the polar carboxylic/phenolic groups and the hydrophobic aromatic ring.

  • Chromatographic Separation (UHPLC):

    • Column: C18, 1.7 µm, 2.1 × 100 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid acts as a proton donor, significantly enhancing the ionization efficiency of the amide nitrogen to form the[M+H]+ precursor ion.

  • System Suitability & Calibration (Self-Validation):

    • For Q-TOF: Infuse Leucine Enkephalin (m/z 556.2771) continuously via a reference sprayer. The software automatically corrects the mass axis in real-time.

    • For Orbitrap: Utilize background polysiloxane peaks (e.g., m/z 371.1012) as internal lock masses. If the mass error exceeds 2 ppm, the system automatically halts, preventing the acquisition of invalid data.

  • Mass Spectrometry Acquisition:

    • Ionization: Electrospray Ionization Positive (ESI+).

    • Mode: Data-Dependent Acquisition (DDA). The system performs a full MS1 scan, dynamically selects the top 5 most abundant ions, and subjects them to Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID).

Workflow A Sample Preparation (10 µg/mL in MeOH/H2O) B UHPLC Separation (C18, 0.1% FA Gradient) A->B C ESI+ Ionization (Protonation of Amide) B->C D Mass Analyzer Selection C->D E Q-Orbitrap (Isobaric Resolution >100k) D->E High Resolution F Q-TOF (Rapid Screening @ 50Hz) D->F High Speed G Data Processing (Exact Mass & Isotope Scoring) E->G F->G

Caption: Comparative LC-HRMS analytical workflow for the characterization of 3'-Carboxy-4'-hydroxyacetoacetanilide.

Mechanistic Fragmentation Pathway Analysis

Understanding the gas-phase fragmentation of 3'-Carboxy-4'-hydroxyacetoacetanilide is critical for identifying its degradation products. In mass spectrometry, alpha, beta-unsaturated systems and aromatic amides undergo highly predictable, charge-driven dissociations[4].

When subjected to CID or HCD, the protonated molecule[M+H]+ (m/z 238.0710) primarily fragments at the amide bond.

Causality of Fragmentation:

  • Amide Cleavage (Inductive Effect): The proton preferentially localizes on the amide nitrogen or the adjacent carbonyl oxygen. This weakens the C-N bond. Cleavage results in two competitive pathways:

    • Charge retention on the aniline moiety yields the protonated 3-carboxy-4-hydroxyaniline (m/z 154.0499).

    • Charge retention on the aliphatic chain yields the acetoacetyl cation (m/z 85.0284)[5].

  • Secondary Neutral Losses: The m/z 154 ion contains a carboxylic acid group, making it highly susceptible to the neutral loss of carbon dioxide (-44 Da) to form an m/z 110 ion. The acetoacetyl cation (m/z 85) readily loses ketene (C2H2O, -42 Da) to form an acetyl cation (m/z 43)[5].

Fragmentation M Precursor Ion [M+H]+ m/z 238.0710 C11H12NO5+ F1 Aniline Derivative Ion m/z 154.0499 C7H8NO3+ M->F1 Amide Cleavage (- C4H4O2) F2 Acetoacetyl Cation m/z 85.0284 C4H5O2+ M->F2 Amide Cleavage (- C7H7NO3) F3 Decarboxylated Ion m/z 110.0600 C6H8NO+ F1->F3 Loss of CO2 (- 44 Da) F4 Acetyl Cation m/z 43.0178 C2H3O+ F2->F4 Loss of Ketene (- 42 Da)

Caption: Proposed MS/MS fragmentation pathway of protonated 3'-Carboxy-4'-hydroxyacetoacetanilide.

Conclusion & Strategic Recommendations

Both Q-Orbitrap and Q-TOF mass spectrometers provide the sub-ppm mass accuracy required to confidently identify 3'-Carboxy-4'-hydroxyacetoacetanilide and its fragments. However, the operational choice should be dictated by the specific phase of drug/chemical development:

  • For Unknown Impurity Elucidation (R&D Phase): The Q-Orbitrap is the superior choice. Its unmatched resolving power ensures that complex, co-eluting degradation products (such as those arising from oxidation vs. structural rearrangements) are mathematically separated at the MS1 level before MS/MS fragmentation[2].

  • For High-Throughput Quality Control & Screening (Production Phase): The Q-TOF is recommended. Its ability to maintain high resolution at rapid acquisition speeds makes it perfectly suited for fast UHPLC runs, ensuring accurate quantitation of trace impurities without compromising peak shape or data density[3].

References

  • A Review on Impurity Profiling Using Q-TOF & Orbital Trap Mass Spectroscopy. International Journal of Pharmaceutical Sciences and Research.[Link]

  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. National Center for Biotechnology Information (PMC). [Link]

  • Application of liquid chromatography coupled with mass spectrometry in the impurity profiling of drug substances and products. SciSpace. [Link]

  • Chemical ionization and high resolution electron impact mass spectra of 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide and three of its metabolites. PubMed.[Link]

  • Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. ResearchGate. [Link]

Sources

Comparative

Comparative Reactivity of 3'-Carboxy-4'-hydroxyacetoacetanilide in Electrophilic Substitution

Executive Summary 3'-Carboxy-4'-hydroxyacetoacetanilide (CHAA, CAS: 13243-99-7) is a highly functionalized derivative of 5-aminosalicylic acid (5-ASA)[1]. In the realm of synthetic chemistry and drug development, it pres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3'-Carboxy-4'-hydroxyacetoacetanilide (CHAA, CAS: 13243-99-7) is a highly functionalized derivative of 5-aminosalicylic acid (5-ASA)[1]. In the realm of synthetic chemistry and drug development, it presents a fascinating case study in regioselectivity. Unlike simple aromatic systems, CHAA possesses two distinct, highly reactive centers susceptible to electrophilic attack: an electron-rich aromatic ring and an active aliphatic methylene group.

This guide provides an objective, data-supported comparison of CHAA’s reactivity against standard alternatives like Acetoacetanilide (AAA) and 4'-Hydroxyacetoacetanilide (4-HAA), detailing the mechanistic causality and experimental workflows required to harness its dual-reactivity.

Mechanistic Framework: The Dual-Reactivity Conundrum

To predict and control the behavior of CHAA, we must analyze the electronic push-pull dynamics governing its structure.

The Aromatic Ring (Electrophilic Aromatic Substitution - EAS): The basic mechanism for EAS involves electrophilic addition to form a non-aromatic Wheland intermediate, which is the rate-determining step[2]. In CHAA, the aromatic ring's reactivity is dictated by three substituents:

  • -OH (4'-position): A strongly activating, ortho/para-directing group.

  • -COOH (3'-position): A deactivating, meta-directing group.

  • -NHAcAc (1'-position): A moderately activating, ortho/para-directing group.

Synergistically, both the strongly activating -OH group (directing ortho) and the deactivating -COOH group (directing meta) channel incoming electrophiles almost exclusively to the 5'-position of the ring. This profound regiocontrol prevents the formation of complex isomeric mixtures typically seen in multi-substituted anilines[3].

The Active Methylene (Aliphatic Substitution): The aliphatic chain contains a -CO-CH2-CO- moiety. The protons on this methylene carbon are highly acidic (pKa ~11). Under neutral to alkaline conditions, deprotonation yields a highly nucleophilic enolate that aggressively competes with the aromatic ring for soft electrophiles (such as diazonium salts).

MechanisticLogic CHAA 3'-Carboxy-4'-hydroxyacetoacetanilide (Dual Reactive Sites) Ring Aromatic Ring (Positions 5' & 6') CHAA->Ring Electrophilic Aromatic Substitution (EAS) Methylene Active Methylene (-CO-CH2-CO-) CHAA->Methylene Aliphatic Electrophilic Substitution OH_Group -OH (Strong Activator) Directs to 5' Ring->OH_Group COOH_Group -COOH (Deactivator) Directs to 5' Ring->COOH_Group NH_Group -NHAc (Moderate Activator) Directs to 6' Ring->NH_Group Enolate Enolate Formation (pKa ~11) Methylene->Enolate Target5 Primary Ring Site: 5'-Position OH_Group->Target5 Synergy COOH_Group->Target5 Synergy TargetAliph Primary Aliphatic Site: C-2 Enolate->TargetAliph

Mechanistic logic of dual electrophilic reactivity in 3'-Carboxy-4'-hydroxyacetoacetanilide.

Comparative Reactivity Analysis

When comparing CHAA to its structural analogs, the impact of the 3'-carboxy and 4'-hydroxy groups becomes quantitatively apparent. The table below summarizes their comparative performance in two standard electrophilic substitutions: Halogenation (hard electrophile) and Diazonium Coupling (soft electrophile).

SubstratePrimary EAS Site (Ring)Aliphatic Substitution SiteRelative Bromination RateDominant Azo Coupling Site (pH 10)
Acetoacetanilide (AAA) Positions 2', 4', 6' (Mixed)Active Methylene (C-2)Baseline (1x)Active Methylene
4'-Hydroxyacetoacetanilide Positions 3', 5' (Mixed)Active Methylene (C-2)Very Fast (>100x)Aromatic Ring (Position 3'/5')
3'-Carboxy-4'-hydroxyacetoacetanilide Position 5' (Highly Regioselective) Active Methylene (C-2)Fast (~50x)Aromatic Ring (Position 5')

Data Insight: While 4-HAA brominates slightly faster due to the absence of the electron-withdrawing carboxyl group, CHAA offers superior regiochemical control , yielding a single 5'-substituted product rather than a statistical mixture.

Experimental Workflows & Self-Validating Protocols

To leverage the dual-reactivity of CHAA, researchers must employ strict environmental controls. Below are two self-validating protocols demonstrating causality between reaction conditions and regioselectivity.

Protocol A: pH-Directed Competitive Diazonium Coupling

Causality: Diazonium salts are relatively weak electrophiles. By tuning the pH, we can selectively activate either the phenolic ring (via phenolate formation, pKa ~10) or the active methylene (via enolate formation, pKa ~11). Self-Validation: The protocol uses parallel buffer systems and HPLC validation to confirm that the reaction pathway has been successfully steered.

  • Electrophile Preparation: Diazotize aniline using NaNO₂ and HCl at 0–5 °C to generate benzenediazonium chloride. Ensure excess nitrous acid is quenched with sulfamic acid.

  • Substrate Preparation: Dissolve equal molar amounts of CHAA in two separate environments:

    • System A: Mildly acidic/neutral buffer (pH 6.5).

    • System B: Alkaline carbonate buffer (pH 10.0).

  • Electrophilic Addition: Add the diazonium salt dropwise to both systems, maintaining the temperature below 5 °C to prevent diazonium decomposition.

  • Validation (HPLC): Quench the reactions with dilute acetic acid. HPLC analysis will reveal that System A yields predominantly the aliphatic azo dye (coupling at the active methylene), while System B yields the aromatic azo dye (coupling at the 5'-position due to hyper-nucleophilic phenolate activation).

Workflow Start Substrate Preparation CHAA in Aqueous Buffer Split pH Adjustment (Causality: Tuning pKa) Start->Split pH7 Neutral/Mild Acidic (pH 6-7) Favors Active Methylene Split->pH7 pH10 Alkaline (pH 10) Favors Phenolate Formation Split->pH10 E_Addition Addition of Electrophile (Ph-N2+ Cl-) pH7->E_Addition E_Addition2 Addition of Electrophile (Ph-N2+ Cl-) pH10->E_Addition2 Prod1 Aliphatic Azo Dye (Methylene Substitution) E_Addition->Prod1 Prod2 Aromatic Azo Dye (5'-Position Substitution) E_Addition2->Prod2 Valid Self-Validation: HPLC Regioselectivity Analysis Prod1->Valid Prod2->Valid

Experimental workflow for pH-directed regioselective diazonium coupling.

Protocol B: Regioselective Kinetic Bromination

Causality: Unlike unactivated benzene rings that require a Lewis acid catalyst (like FeBr₃) for halogenation[2], the highly activated aromatic ring of CHAA reacts instantaneously with molecular bromine. Glacial acetic acid is chosen as the solvent because it is polar and protic, perfectly stabilizing the transition state of the Wheland intermediate.

  • Dissolution: Dissolve 10 mmol of CHAA in 20 mL of glacial acetic acid at room temperature.

  • Electrophilic Addition: Prepare a solution of 10 mmol Br₂ in 5 mL of acetic acid. Add this dropwise to the CHAA solution under vigorous stirring.

  • Observation: The deep red color of the bromine will discharge instantly upon addition, indicating rapid electrophilic consumption.

  • Validation (TLC/NMR): Pour the mixture into ice water to precipitate the product. TLC monitoring (against a CHAA standard) will confirm the complete consumption of the starting material. Subsequent ¹H-NMR will show the disappearance of the 5'-aromatic proton, confirming the exclusive formation of 5'-bromo-3'-carboxy-4'-hydroxyacetoacetanilide without over-bromination.

Conclusion

3'-Carboxy-4'-hydroxyacetoacetanilide is a highly versatile intermediate. While its dual-reactive nature poses a challenge for naive synthetic approaches, applying rigorous mechanistic logic allows researchers to exploit it. By manipulating solvent polarity and pH, the electrophilic substitution can be reliably steered toward either the active methylene or the 5'-aromatic position, making it a superior, regiocontrollable alternative to standard acetoacetanilides.

References

  • Palsmeier, R. K., Radzik, D. M., & Lunte, C. E. "Investigation of the Degradation Mechanism of 5-Aminosalicylic Acid in Aqueous Solution." Pharmaceutical Research, National Institutes of Health (NIH). URL:[Link]

  • "14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II." Lumen Learning. URL: [Link]

  • "Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation." Master Organic Chemistry. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to FTIR Spectroscopy Validation for 3'-Carboxy-4'-hydroxyacetoacetanilide

This guide provides an in-depth protocol and comparative analysis for the validation of functional groups in 3'-Carboxy-4'-hydroxyacetoacetanilide using Fourier-Transform Infrared (FTIR) Spectroscopy. Designed for resear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth protocol and comparative analysis for the validation of functional groups in 3'-Carboxy-4'-hydroxyacetoacetanilide using Fourier-Transform Infrared (FTIR) Spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to explain the causality behind experimental choices, ensuring a robust and self-validating approach to molecular characterization.

Introduction: The Analytical Imperative for 3'-Carboxy-4'-hydroxyacetoacetanilide

3'-Carboxy-4'-hydroxyacetoacetanilide (Molecular Formula: C₁₁H₁₁NO₅) is a multifunctional organic compound whose utility as a pharmaceutical intermediate or complex chemical building block necessitates stringent structural verification.[] The presence and integrity of its distinct functional groups—carboxylic acid, phenol, amide, and ketone—are critical to its reactivity and suitability for downstream applications.

Fourier-Transform Infrared (FTIR) spectroscopy serves as an indispensable first-line analytical technique for this purpose. It is rapid, non-destructive, and provides a unique vibrational "fingerprint" of the molecule.[2][3][4] This guide establishes a comprehensive framework for using FTIR not just to identify, but to confidently validate the functional architecture of this molecule.

Molecular Architecture & Theoretical Vibrational Analysis

To validate the structure of 3'-Carboxy-4'-hydroxyacetoacetanilide, we must first understand its constituent functional groups and their expected vibrational frequencies in the infrared spectrum. The molecule's structure is dominated by several polar groups capable of significant intermolecular and intramolecular hydrogen bonding, which will influence peak positions and shapes.[5]

Caption: Molecular structure of 3'-Carboxy-4'-hydroxyacetoacetanilide.

The expected FTIR absorption ranges for these key functional groups are summarized below. These ranges are derived from established correlation tables and are critical for an evidence-based spectral interpretation.[6][7][8]

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity/Shape Characteristics
Carboxylic Acid O-H Stretch3300 - 2500Strong, Very Broad
C=O Stretch1725 - 1680Strong, Sharp
C-O Stretch1320 - 1210Medium-Strong
Phenol O-H Stretch (H-bonded)3550 - 3200Strong, Broad
Amide N-H Stretch3400 - 3250Medium, Sharp
C=O Stretch (Amide I)1690 - 1630Strong, Sharp
N-H Bend (Amide II)1640 - 1550Medium-Strong
Ketone C=O Stretch1725 - 1705Strong, Sharp
Aromatic Ring C=C Stretch1600 - 1450Medium-Weak, Multiple Bands
C-H Stretch3100 - 3000Medium-Weak
Alkane C-H Stretch3000 - 2850Medium

Experimental Protocol: A Self-Validating Workflow

Adherence to a rigorous experimental protocol is paramount for generating reliable and reproducible data. The following workflow incorporates self-validating steps essential for quality control and regulatory compliance.[9][10]

cluster_ftir Primary Validation cluster_confirm Confirmatory Analysis start Sample: 3'-Carboxy-4'-hydroxy- acetoacetanilide ftir FTIR Spectroscopy start->ftir ftir_result Result: - Confirms all expected  functional groups - Provides molecular fingerprint ftir->ftir_result nmr NMR Spectroscopy (¹H, ¹³C) ftir_result->nmr ms Mass Spectrometry ftir_result->ms nmr_result Result: - Confirms C-H framework - Shows atom connectivity nmr->nmr_result ms_result Result: - Confirms Molecular Weight - Provides fragmentation data ms->ms_result final Final Output: Structurally Confirmed Compound nmr_result->final ms_result->final

Caption: Logical workflow for comprehensive structural validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive information on the chemical environment and connectivity of all hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. It would be used to confirm the substitution pattern on the aromatic ring and the structure of the acetoacetyl side chain. [11]* Mass Spectrometry (MS): Accurately determines the molecular weight of the compound, providing ultimate confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can yield a mass so precise that it confirms the elemental composition.

Conclusion

The validation of 3'-Carboxy-4'-hydroxyacetoacetanilide via FTIR spectroscopy is a robust and efficient process when executed with scientific rigor. By comparing a high-quality experimental spectrum against a well-established theoretical framework of absorption frequencies, one can rapidly confirm the presence of the critical carboxylic acid, phenolic, amide, and ketone functional groups. The true authority in this validation, however, comes from a holistic analytical strategy, where the functional group information from FTIR is complemented by the connectivity data from NMR and the molecular weight confirmation from Mass Spectrometry. This integrated approach ensures the highest degree of confidence in the identity and purity of the material, satisfying both scientific and regulatory standards.

References

  • Mary, Y. S., et al. (2013). Vibrational, NMR and quantum chemical investigations of acetoacetanilde, 2-chloroacetoacetanilide and 2-methylacetoacetanilide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Agilent Technologies. FTIR SPECTROSCOPY REFERENCE GUIDE. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Wikipedia. Infrared spectroscopy correlation table. [Link]

  • University of California, Santa Cruz. IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • El-Gazzar, A. A., et al. (2020). Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products. Molecules. [Link]

  • ResearchGate. Synthesis and IR Spectral Study of MoO2Cl2 Molecular Complexes with Acetoacetanilides. [Link]

  • Northern Illinois University. IR Absorption Frequencies. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Trade Science Inc. (2007). Synthesis And Spectral Characterization Of 1-Acetoacetanilide-4-Phenyl-3-Thiosemicarbazone Complexes. [Link]

  • Patsnap. (2025). Improving Pharmaceutical Monitoring With FTIR Sensitivity. [Link]

  • University of Arizona. Spectroscopy Tutorial: IR Chart. [Link]

  • ResearchGate. (2020). Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products. [Link]

  • ResearchGate. The µFTIR spectra of Amide I and Amide II regions. [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

  • Research Journal of Pharmacy and Technology. (2023). Fourier Transform Infra-Red Spectroscopy: Recent advances and prospective in Analytical Method Development and Validation. [Link]

  • MDPI. (2025). Diversity of Color, Infrared Spectra, and Phenolic Profile Correlation in Citrus Fruit Peels. [Link]

  • ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

  • ACS Publications. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

  • Pharmaceutical Technology. (2011). FT-IR Identification: the Expertise Required To Ensure Compliance. [Link]

  • ResearchGate. Infrared Spectroscopy Absorption Table. [Link]

  • AZoM. (2025). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. [Link]

  • NOPR. (2005). Density functional theory and FTIR spectroscopic study of carboxyl group. [Link]

  • ResearchGate. Density functional theory and FTIR spectroscopic study of carboxyl group. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • ACS Publications. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. [Link]

  • PubChem. 3'-Amino-4'-methoxyacetanilide. [Link]

  • PubChem. p-Hydroxyacetanilide sulfate. [Link]

Sources

Comparative

Benchmarking 3'-Carboxy-4'-hydroxyacetoacetanilide Yield Against Standard Intermediates

Executive Summary The synthesis of acetoacetanilides via the reaction of arylamines with diketene is a foundational process in the production of pigments, agrochemicals, and active pharmaceutical ingredients (APIs). Whil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of acetoacetanilides via the reaction of arylamines with diketene is a foundational process in the production of pigments, agrochemicals, and active pharmaceutical ingredients (APIs). While standard intermediates like acetoacetanilide (AACE) routinely achieve near-quantitative yields, highly functionalized derivatives present significant chemoselectivity challenges. This guide provides an objective benchmarking of the synthesis, yield, and optimization of 3'-Carboxy-4'-hydroxyacetoacetanilide (CAS 13243-99-7) against standard unfunctionalized and mono-functionalized intermediates.

Mechanistic Overview & Chemoselectivity Challenges

The acetoacetylation of anilines relies on the nucleophilic attack of the primary amine on the highly reactive ketene dimer (diketene)[3].

For a standard substrate like aniline, the single nucleophilic center allows for straightforward N-acylation. However, 5-aminosalicylic acid (5-ASA) —the precursor to 3'-Carboxy-4'-hydroxyacetoacetanilide—possesses three reactive or ionizable centers: an amine, a phenol, and a carboxylic acid.

The Causality of Yield Reduction: 5-ASA is zwitterionic and poorly soluble in organic solvents, necessitating an aqueous reaction medium. In water, diketene is highly susceptible to hydrolysis, forming unstable acetoacetic acid which rapidly decarboxylates into acetone and carbon dioxide [2]. Furthermore, if the pH is raised too high to force the dissolution of 5-ASA, the phenoxide ion becomes a competing nucleophile, leading to unwanted O-acetoacetylation. Consequently, the theoretical yield of the target N-acylated product is inherently limited by these competing pathways unless strict thermodynamic and kinetic controls are applied.

Chemoselectivity Substrate 5-Aminosalicylic Acid + Diketene Target 3'-Carboxy-4'-hydroxy- acetoacetanilide (Target N-Acylation) Substrate->Target pH 6.5-7.0 10-15 °C Side1 O-Acetoacetylated Phenol (Side Product) Substrate->Side1 Excess Diketene High pH Side2 Acetoacetic Acid (Hydrolysis) Substrate->Side2 Aqueous Base High Temp

Chemoselectivity pathways in the reaction of 5-aminosalicylic acid with diketene.

Yield Benchmarking and Quantitative Data

To objectively evaluate the performance of the 3'-Carboxy-4'-hydroxyacetoacetanilide synthesis, we benchmark it against two standard industry intermediates: Acetoacetanilide (AACE) and 4'-Chloroacetoacetanilide.

IntermediateStarting ArylamineTypical Yield (%)Primary Side ReactionOptimal Reaction Medium
Acetoacetanilide (AACE) Aniline95–97%Diketene HydrolysisAqueous / Toluene [1]
4'-Chloroacetoacetanilide 4-Chloroaniline90–95%Incomplete ReactionAnhydrous Toluene [2]
3'-Carboxy-4'-hydroxyacetoacetanilide 5-Aminosalicylic Acid75–82%O-Acylation & HydrolysisAqueous (pH controlled)

Experimental Protocols: A Comparative Methodology

To demonstrate the self-validating nature of these syntheses, the step-by-step protocols for both the standard AACE and the highly functionalized 3'-Carboxy-4'-hydroxyacetoacetanilide are detailed below. The causality behind each operational choice is explicitly stated to ensure reproducibility.

Protocol A: Synthesis of Standard Acetoacetanilide (Benchmark)
  • Preparation: Suspend aniline (1.0 eq) in water. (Causality: Aniline is highly reactive and partially soluble, allowing water to act as an environmentally benign heat sink for the exothermic reaction without requiring complex pH control) [1].

  • Addition: Add diketene (1.05 eq) dropwise over 30 minutes while maintaining the temperature at 20–25 °C.

  • Isolation: Cool the mixture to 10 °C to maximize crystallization. Filter and wash with cold water. Yields typically reach 95% due to the lack of competing nucleophiles [1].

Protocol B: Synthesis of 3'-Carboxy-4'-hydroxyacetoacetanilide
  • Dissolution & pH Control: Suspend 5-ASA (1.0 eq) in deionized water. Carefully add 10% NaOH until the pH reaches 6.5–7.0. (Causality: 5-ASA must be deprotonated at the carboxylate to dissolve, but the pH must remain below the pKa of the phenol to prevent O-acylation).

  • Acetoacetylation: Cool the solution to 10–15 °C. Add diketene (1.15 eq) dropwise. Simultaneously add dilute NaOH to maintain the pH strictly between 6.5 and 7.0. (Causality: The reaction consumes base; dropping pH will prematurely precipitate unreacted 5-ASA, while elevated pH exponentially accelerates diketene hydrolysis)[2].

  • Acidification (Self-Validating Step): Once TLC (Ethyl Acetate/Hexane) indicates the consumption of 5-ASA, slowly add 2M HCl to adjust the pH to 2.0–2.5. (Causality: Acidification protonates the carboxylate of the N-acylated product, triggering its selective precipitation while leaving water-soluble hydrolyzed diketene byproducts in the aqueous phase).

  • Isolation: Filter the resulting pale-yellow precipitate, wash thoroughly with ice-cold water to remove residual salts, and dry under vacuum at 50 °C.

Workflow Step1 1. Dissolution Suspend 5-ASA in H2O Adjust pH to 6.5-7.0 Step2 2. Acetoacetylation Add Diketene dropwise Maintain 10-15 °C Step1->Step2 Step3 3. Acidification Adjust pH to 2.0-2.5 to precipitate product Step2->Step3 Step4 4. Isolation Filter, wash (cold H2O) Vacuum dry at 50 °C Step3->Step4

Optimized experimental workflow for synthesizing 3'-Carboxy-4'-hydroxyacetoacetanilide.

Troubleshooting & Optimization

  • Low Yield (<70%): Usually indicative of excessive diketene hydrolysis. Ensure the reaction temperature never exceeds 15 °C and that the diketene reagent is fresh, as diketene degrades over time into unreactive polymeric materials [3].

  • Product Discoloration (Brown/Pink): Suggests oxidation of the 5-ASA precursor or the phenolic product. Degassing the aqueous solvent with nitrogen prior to the reaction mitigates oxidative degradation.

  • Impurity Profile: The presence of a di-acetoacetylated byproduct (detected via LC-MS) confirms that the pH drifted too high during the addition phase, activating the phenol group.

Conclusion

Benchmarking 3'-Carboxy-4'-hydroxyacetoacetanilide against standard intermediates reveals a necessary compromise between functional complexity and chemical yield. While standard acetoacetanilides can be produced at >95% efficiency, the tripartite reactivity of 5-aminosalicylic acid naturally restricts yields to ~80%. However, by employing rigorous pH-stat conditions, strict temperature control, and a self-purifying acidification workup, researchers can effectively navigate these chemoselectivity challenges to produce high-purity intermediates for advanced drug development.

References

  • Preparation of acetoacetarylamides - US3304328A, Google P
  • Bond formations by intermolecular and intramolecular trappings of acylketenes and their applications in natural product synthesis, NIH PMC.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3'-Carboxy-4'-hydroxyacetoacetanilide

Handling specialized organic intermediates like 3'-Carboxy-4'-hydroxyacetoacetanilide requires a rigorous, scientifically grounded approach to laboratory safety. As a functionalized derivative of acetoacetanilide, this c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized organic intermediates like 3'-Carboxy-4'-hydroxyacetoacetanilide requires a rigorous, scientifically grounded approach to laboratory safety. As a functionalized derivative of acetoacetanilide, this compound presents specific toxicological and physical hazards. The presence of the acetoacetamido group, combined with phenolic and carboxylic moieties, makes it a reactive organic powder that poses risks of dermal toxicity, severe ocular irritation, and combustible dust generation.

As an application scientist, my goal is to move beyond basic safety data sheets to provide you with the causality behind these safety measures. Understanding exactly how and why this chemical interacts with your environment ensures that your operational protocols become self-validating systems of protection.

Chemical Profiling & Hazard Assessment

Before handling any material, we must establish its quantitative hazard profile. Because 3'-Carboxy-4'-hydroxyacetoacetanilide is a specialized intermediate, its handling protocols are heavily informed by the established safety parameters of its parent class, the acetoacetanilides.

Table 1: Chemical Identification & Hazard Profile

ParameterSpecificationScientific Context
Chemical Name 3'-Carboxy-4'-hydroxyacetoacetanilideAromatic amide with carboxylic/phenolic functional groups.
CAS Registry Number 13243-99-7Unique identifier for structural verification [].
Molecular Formula C11H11NO5High carbon/oxygen content indicates combustibility [].
Molecular Weight 237.21 g/mol Fine powder morphology increases aerosolization risk [].
GHS Hazard Statements H302, H312, H315, H319Harmful if swallowed/in contact with skin; causes skin/eye irritation 2[2].
Incompatibilities Strong oxidizing agentsElectron-rich aromatic rings are susceptible to rapid, exothermic oxidation3[3].

Mandatory Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a regulatory formality; it is a calculated defense against specific chemical mechanisms. The following matrix details the exact specifications required for handling this compound.

Table 2: PPE Specifications and Scientific Rationale

Protection CategoryRecommended EquipmentScientific Rationale
Ocular Chemical splash goggles (ANSI Z87.1/EN166)Prevents fine particulate ingress. Acetoacetanilides are known to cause severe ocular irritation upon contact with mucosal membranes 4[4].
Dermal (Hands) Nitrile gloves (≥ 4 mil thickness)Nitrile provides superior chemical resistance and lower permeation rates against aromatic amines compared to standard latex5[5].
Dermal (Body) Flame-resistant (FR) lab coatThe powder is a combustible solid. FR clothing mitigates severe burn risks during accidental ignition or thermal decomposition 6[6].
Respiratory NIOSH P100 or N95 mask (if outside hood)Filters out >99.9% of airborne particulates, preventing inhalation of respiratory irritants and mitigating systemic absorption 3[3].

Operational Protocol: Safe Handling & Weighing Workflow

To prevent exposure and ensure sample integrity, follow this validated step-by-step methodology when handling the raw powder.

Step 1: Environmental Preparation Ensure the laboratory environment is under negative pressure relative to public corridors. Verify the face velocity of the chemical fume hood is calibrated between 80-120 feet per minute (fpm). Causality: Proper face velocity prevents the aerosolization of fine organic powders into the general laboratory space while avoiding turbulence that could disturb the balance.

Step 2: PPE Donning & Static Mitigation Equip your mandatory PPE (Table 2). Before opening the chemical container, utilize an anti-static zero-charge balance enclosure or a static eliminator (ionizing bar). Causality: 3'-Carboxy-4'-hydroxyacetoacetanilide, like many dry organic powders, accumulates static charge. This leads to erratic balance readings and violent aerosolization (powder "jumping") upon opening the container.

Step 3: Execution of Transfer Use a grounded stainless steel spatula for weighing. Causality: Avoid plastic spatulas, which generate triboelectric charges when rubbing against powders. For combustible organic powders, a static discharge can act as a micro-ignition source.

Step 4: Immediate Decontamination Wipe down the balance and surrounding surfaces with a solvent appropriate for organic residues (e.g., 70% isopropanol), followed by a damp water wipe. Causality: The alcohol solubilizes the organic backbone, while the water removes any water-soluble carboxylate salts, ensuring complete decontamination.

SafetyLogic A Pre-Task Risk Assessment (CAS 13243-99-7) B Verify Fume Hood Face Velocity (80-120 fpm) A->B C Don Mandatory PPE (Nitrile, Goggles, FR Coat) B->C D Handling & Weighing (Use Stainless Spatula) C->D E Spill Occurs? D->E F Wet-Wipe Decontamination (70% IPA -> Water) E->F Yes (Contain & Absorb) G Hazardous Waste Incineration Disposal E->G No (Routine Cleanup) F->G

Figure 1: Operational workflow and spill response logic for acetoacetanilide derivatives.

Spill Response & Decontamination Strategy

In the event of an accidental release, immediate and calculated action is required to prevent inhalation exposure and environmental contamination.

Step 1: Isolation and Respiratory Defense Immediately isolate the spill area. If the spill occurs outside of a ventilated fume hood, evacuate personnel without respiratory protection and don a NIOSH-approved P100 half-face respirator before re-entering 4[4].

Step 2: Wet Containment (Never Dry Sweep) Do not use a broom or dry brush. Causality: Dry sweeping mechanically aerosolizes the toxic particulates, drastically increasing the inhalation hazard. Instead, cover the spill with absorbent pads lightly dampened with water or isopropanol to suppress dust formation.

Step 3: Mechanical Collection Carefully scoop the wetted, absorbed material using non-sparking tools (to prevent ignition of the combustible powder) and place it into a compatible, sealable high-density polyethylene (HDPE) hazardous waste container.

Waste Disposal Plan

Improper disposal of acetoacetanilide derivatives can lead to severe environmental toxicity, particularly in aquatic ecosystems 6[6].

Step 1: Segregation Keep 3'-Carboxy-4'-hydroxyacetoacetanilide waste strictly segregated from strong oxidizing agents to prevent spontaneous exothermic reactions 3[3].

Step 2: Labeling and Incineration Label the container clearly as "Hazardous Solid Waste - Toxic/Irritant (Acetoacetanilide derivative)." The material must be disposed of via high-temperature incineration through a certified hazardous waste contractor. Thermal decomposition will safely break the compound down, though it will release nitrogen oxides (NOx) and carbon monoxide during the process, which industrial scrubbers will neutralize 4[4]. Under no circumstances should this chemical be flushed down a laboratory sink.

References

  • "CAS 13243-99-7 (3'-Carboxy-4'-hydroxyacetoacetanilide)", BOC Sciences.
  • "Acetoacetanilide - Safety Data Sheet", ChemicalBook.
  • "Material Safety Data Sheet (MSDS) - Acetoacetanilide", Chemical Bull.
  • "Material Safety Data Sheet - Acetoacetanilide, 99%", Cole-Parmer.
  • "SAFETY DATA SHEET - Acetoacetanilide", Fisher Scientific.
  • "Aceto Acetanilide Tech. CAS No 102-01-2 MATERIAL SAFETY DATA SHEET", CDH Fine Chemical.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.